Product packaging for Rhodamine 700(Cat. No.:CAS No. 63561-42-2)

Rhodamine 700

Cat. No.: B1361017
CAS No.: 63561-42-2
M. Wt: 538.9 g/mol
InChI Key: HTNRBNPBWAFIKA-UHFFFAOYSA-M
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Description

Rhodamine 700 perchlorate is an organic perchlorate salt. It has a role as a fluorochrome. It contains a this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClF3N2O5 B1361017 Rhodamine 700 CAS No. 63561-42-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;perchlorate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N2O.ClHO4/c27-26(28,29)21-19-13-15-5-1-9-30-11-3-7-17(22(15)30)24(19)32-25-18-8-4-12-31-10-2-6-16(23(18)31)14-20(21)25;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRBNPBWAFIKA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C(F)(F)F)CCC7.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClF3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347134
Record name Rhodamine 700
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Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark green odorless crystals; [Exciton MSDS]
Record name LD 700 perchlorate
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CAS No.

63561-42-2
Record name Rhodamine 700
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Record name Rhodamine 700
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Record name 2,3,6,7,12,13,16,17-octahydro-9-(trifluoromethyl)-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate
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Foundational & Exploratory

Rhodamine 700: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, a class of dyes well-regarded for their high fluorescence brightness and photostability. Notably, this compound is one of the few rhodamines that exhibit fluorescence in the near-infrared (NIR) region of the spectrum. This characteristic, along with its utility as a laser dye, makes it a valuable tool in various biomedical and biotechnological applications, particularly in live-cell imaging and fluorescence microscopy. This guide provides an in-depth overview of the core spectral properties and characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Properties and Characteristics

This compound is a complex organic molecule with a xanthene core, characteristic of the rhodamine family. Its chemical structure gives rise to its unique spectral properties in the longer wavelength region.

Physicochemical Characteristics

A summary of the key physicochemical characteristics of this compound is presented in the table below.

PropertyValue
Molecular Weight 538.94 g/mol
Appearance Solid
Solubility Soluble in DMSO
Spectral Properties

The defining features of any fluorophore are its spectral properties. These quantitative parameters dictate its suitability for specific applications and instrumentation. The known spectral properties of this compound are summarized below.

Spectral ParameterValue (in Methanol)
Absorption Maximum (λabs) ~650 nm[1]
Excitation Maximum (λex) 643 nm
Emission Maximum (λem) 664 nm
Molar Absorptivity (ε) Data not available
Fluorescence Quantum Yield (Φf) Data not available

Experimental Protocols

Accurate characterization of a fluorescent dye is paramount for its effective use in research. This section provides detailed methodologies for determining the core spectral properties of this compound.

Determining Molar Absorptivity (Extinction Coefficient)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., methanol or DMSO)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 µM to 10 µM.

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λabs), which is approximately 650 nm for this compound.[1] Use the same solvent as a blank.

  • Plot the data: Plot the absorbance values at λabs against the corresponding concentrations.

  • Calculate molar absorptivity: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is equal to the molar absorptivity (ε) when the path length (l) is 1 cm.

G Workflow for Molar Absorptivity Determination cluster_prep Solution Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance at λmax prep_dilutions->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calculate_epsilon Calculate Molar Absorptivity (Slope of the line) plot_data->calculate_epsilon

Workflow for Molar Absorptivity Determination
Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard, is commonly used.

Materials:

  • This compound solution of known absorbance

  • A suitable quantum yield standard with a known quantum yield (e.g., another rhodamine dye with a similar excitation and emission range, dissolved in the same solvent)

  • Spectroscopy-grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Select a suitable standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound.

  • Prepare solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorption spectra: Record the absorption spectra of all solutions.

  • Measure fluorescence spectra: Excite the sample and standard solutions at the same wavelength. Record the fluorescence emission spectra over their entire emission range.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard.

  • Calculate the quantum yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

G Workflow for Relative Quantum Yield Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solution (Abs < 0.1) measure_abs Measure Absorbance Spectra prep_sample->measure_abs prep_standard Prepare Standard Solution (Known Φf, Abs < 0.1) prep_standard->measure_abs measure_fluor Measure Fluorescence Spectra (Same λex) measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor calculate_qy Calculate Quantum Yield (Using comparative equation) integrate_fluor->calculate_qy

Workflow for Relative Quantum Yield Determination

Applications in Cellular Imaging

This compound's near-infrared fluorescence makes it particularly useful for biological imaging, as longer wavelengths penetrate deeper into tissues and minimize autofluorescence from biological samples. One of its primary applications is the staining of mitochondria in living cells.

Experimental Workflow: Mitochondrial Staining in Live Cells

This workflow outlines the general steps for staining mitochondria in live cells using this compound.

Materials:

  • Live cells cultured on a suitable imaging dish or slide

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for near-infrared dyes

Procedure:

  • Prepare staining solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

  • Cell staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C for a period of 15-30 minutes to allow the dye to accumulate in the mitochondria.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with filters appropriate for this compound's excitation and emission wavelengths (Excitation ~643 nm, Emission ~664 nm).

G Workflow for Live-Cell Mitochondrial Staining cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Fluorescence Microscopy cell_culture Culture Live Cells prep_stain Prepare this compound Staining Solution cell_culture->prep_stain incubate Incubate Cells with Dye prep_stain->incubate wash Wash to Remove Excess Dye incubate->wash acquire_image Acquire Images wash->acquire_image

Workflow for Live-Cell Mitochondrial Staining

Conclusion

References

An In-Depth Technical Guide to the Fluorescence Mechanism of Rhodamine 700

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 700 is a near-infrared fluorescent dye belonging to the xanthene class, recognized for its applications as a laser dye and for mitochondrial staining.[1] Its fluorescence properties are governed by its distinct molecular structure, which includes a rigid xanthene core and terminal amino groups. This guide provides a comprehensive overview of the core fluorescence mechanism of this compound, detailing its photophysical properties, the influence of the solvent environment, and the key electronic transitions involved. Experimental protocols for characterizing its fluorescence are also provided, along with a compilation of its known photophysical data.

Core Fluorescence Mechanism

The fluorescence of this compound originates from its rigid, planar xanthene structure, which forms a delocalized π-electron system. This system is responsible for the dye's strong absorption of light in the visible region and its subsequent emission of fluorescent light at a longer wavelength. The core mechanism can be understood through the following key aspects:

Electronic Transitions and the Jablonski Diagram

The process of fluorescence in this compound is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

  • Excitation: The process begins with the absorption of a photon of light, which excites the molecule from its electronic ground state (S₀) to a higher electronic singlet state (typically S₁). This transition is rapid, occurring on the femtosecond timescale. In methanol, this compound exhibits a strong absorption peak corresponding to the S₀ → S₁ transition.[2]

  • Vibrational Relaxation and Internal Conversion: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes known as vibrational relaxation and internal conversion. This relaxation process dissipates some energy as heat.

  • Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the electronic ground state (S₀) by emitting a photon. This radiative transition is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

  • Intersystem Crossing and Non-Radiative Decay: The excited state can also decay back to the ground state through non-radiative pathways. One such pathway is intersystem crossing to a triplet state (T₁), from which it can return to the ground state via phosphorescence (a much slower process) or non-radiatively. Other non-radiative decay processes can also compete with fluorescence, reducing the overall fluorescence quantum yield.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) s0_v0 v=0 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v1 v=1 s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v0 Non-radiative Decay s1_v0->s0_v1 Fluorescence t1_v0 v=0 s1_v0->t1_v0 Intersystem Crossing s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation t1_v0->s0_v0 Phosphorescence (or non-radiative decay)

Jablonski diagram illustrating the electronic transitions in this compound.

Structure-Property Relationships

The specific chemical structure of this compound dictates its photophysical properties:

  • Xanthene Core: The rigid, planar xanthene ring system is the core chromophore. Its extended π-conjugated system is responsible for the intense absorption and emission in the near-infrared region.

  • Amino Groups: The terminal amino groups act as electron-donating groups, which are integral to the π-electron system and influence the energy of the electronic transitions.

  • Lactone-Zwitterion Equilibrium: Like many rhodamine dyes, this compound can exist in equilibrium between a colorless, non-fluorescent lactone form and a colored, highly fluorescent zwitterionic form. In polar solvents, the equilibrium favors the fluorescent zwitterionic form. The ability to switch between these two forms is crucial for the development of "fluorogenic" probes that become fluorescent upon binding to a target.[3][4]

LactoneZwitterion cluster_Lactone Lactone (Non-fluorescent) cluster_Zwitterion Zwitterion (Fluorescent) Lactone This compound (Closed Form) Zwitterion This compound (Open Form) Lactone->Zwitterion Polar Solvent Zwitterion->Lactone Non-polar Solvent

Equilibrium between the lactone and zwitterionic forms of this compound.

Influence of the Solvent Environment

The photophysical properties of this compound are significantly influenced by the surrounding solvent. The polarity of the solvent can affect the absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime. Generally, for rhodamine dyes, an increase in solvent polarity leads to a stabilization of the excited state, which can influence the rates of radiative and non-radiative decay.[5]

Quantitative Photophysical Data

SolventExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Methanol~645~665Data not availableData not availableData not available
DMSO643664Data not availableData not availableData not available

Note: Data for molar extinction coefficient, quantum yield, and lifetime for this compound in these specific solvents were not available in the searched literature. The provided excitation and emission maxima are based on the available spectroscopic studies.

Detailed Experimental Protocols

Accurate characterization of the photophysical properties of this compound is essential for its application in research and drug development. Below are detailed protocols for key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • This compound perchlorate

  • Spectrophotometric grade solvent (e.g., methanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Absorbance Measurement: For each dilution, record the absorbance spectrum using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • For each concentration, record the absorbance at λ_max.

    • Plot a graph of absorbance at λ_max versus concentration.

    • The slope of the resulting straight line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

MolarExtinction cluster_workflow Molar Extinction Coefficient Determination A Prepare Stock Solution B Perform Serial Dilutions A->B C Measure Absorbance Spectra B->C D Plot Absorbance vs. Concentration C->D E Calculate Slope (ε) D->E

Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • This compound solution of known absorbance

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., another rhodamine dye with well-characterized properties)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum of the solvent (blank).

    • Record the fluorescence emission spectrum of the standard solution.

    • Record the fluorescence emission spectrum of the this compound solution under identical conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Subtract the solvent blank spectrum from the sample and standard spectra.

    • Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).

    • Calculate the quantum yield of this compound (Φ_sample) using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

  • Pulsed light source (e.g., picosecond laser diode) with a high repetition rate

  • Highly sensitive, fast-response photodetector (e.g., single-photon avalanche diode - SPAD)

  • TCSPC electronics (time-to-amplitude converter and multichannel analyzer)

  • This compound solution

Procedure:

  • Instrument Setup:

    • The pulsed laser excites the sample.

    • A small fraction of the laser pulse is directed to a "start" detector to synchronize the timing.

    • The fluorescence emission from the sample is collected and directed to a "stop" detector.

  • Data Acquisition:

    • The TCSPC electronics measure the time delay between the "start" and "stop" signals for each detected photon.

    • This process is repeated for a large number of excitation cycles.

    • A histogram of the arrival times of the emitted photons is constructed. This histogram represents the fluorescence decay profile.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τf).

TCSPC cluster_workflow TCSPC Workflow A Pulsed Laser Excitation B Fluorescence Emission A->B D Timing Synchronization ('Start') A->D C Single Photon Detection ('Stop') B->C E Time-to-Amplitude Conversion C->E D->E F Histogram Formation E->F G Exponential Fit to Decay Curve F->G H Determine Fluorescence Lifetime (τf) G->H

Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

This compound's fluorescence is a robust phenomenon rooted in its chemical structure and influenced by its environment. Understanding the core mechanism, from electronic transitions to the impact of solvent polarity, is paramount for its effective use in advanced scientific applications. The provided protocols offer a framework for the precise characterization of its photophysical properties, enabling researchers to harness its near-infrared fluorescence for pioneering work in cellular imaging and beyond. Further research to populate a comprehensive database of its photophysical parameters in a wider range of solvents would be highly beneficial to the scientific community.

References

Unveiling the Photophysical intricacies of Rhodamine 700: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Rhodamine 700, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and diagnostics. This document details the dye's spectral characteristics, quantum yield, and fluorescence lifetime, alongside standardized experimental protocols for their measurement. Visualizations of key processes and workflows are provided to facilitate a deeper understanding of its behavior and application.

Core Photophysical Properties of this compound

This compound is a cationic dye belonging to the xanthene class, known for its robust fluorescence in the near-infrared region of the electromagnetic spectrum. This characteristic makes it particularly valuable for biological imaging applications, as it minimizes background autofluorescence from endogenous molecules and allows for deeper tissue penetration.

Spectral Characteristics

The absorption and emission spectra of this compound are key to its application. The dye exhibits a strong absorption maximum in the red region of the visible spectrum and emits fluorescence in the near-infrared region. These spectral properties are influenced by the solvent environment.

PropertyValueSolvent
Molar Mass 538.94 g/mol -
Absorption Maximum (λ_abs_) ~643 - 650 nmMethanol/Ethanol
Emission Maximum (λ_em_) ~664 nmMethanol/Ethanol
Solubility Soluble in DMSO-

Table 1: Key Physicochemical and Spectral Properties of this compound.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f_) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f_) is the average time the molecule spends in the excited state before returning to the ground state. While specific, consistently reported values for this compound in common solvents are scarce in the literature, a fluorescence lifetime of approximately 1.9 ns has been reported in glycerol-water mixtures[1]. For context, related rhodamine dyes such as Rhodamine B and Rhodamine 6G exhibit quantum yields that are highly solvent-dependent, often ranging from 0.3 to 0.7 in ethanol[2][3]. The quantum yield of rhodamine dyes is known to be influenced by factors such as solvent polarity and viscosity.

ParameterValueSolvent/Conditions
Fluorescence Quantum Yield (Φ_f_) Data not readily available in common solvents-
Fluorescence Lifetime (τ_f_) ~1.9 nsGlycerol-water mixture[1]

Table 2: Photophysical Parameters of this compound. Note: Quantitative data for this compound in standard solvents is limited in publicly available literature. The provided lifetime is from a specific study and may vary in other solvents.

Jablonski Diagram of this compound

The photophysical processes of absorption, fluorescence, and other relaxation pathways of this compound can be conceptually understood using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Jablonski cluster_S0 S0 (Ground State) cluster_S1 S1 (First Excited Singlet State) cluster_T1 T1 (First Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence

Caption: Simplified Jablonski diagram for this compound.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental protocols. Below are methodologies for key measurements.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol, ethanol, DMSO). A typical concentration is in the micromolar range, ensuring the absorbance at the maximum is below 0.1 to avoid inner filter effects.

  • Absorption Measurement:

    • Use a UV-Vis spectrophotometer.

    • Record the absorbance spectrum over a wavelength range that covers the expected absorption of this compound (e.g., 400-800 nm).

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

  • Emission Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_abs_).

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 650-850 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em_).

Spectroscopy_Workflow A Prepare Dilute This compound Solution B UV-Vis Spectrophotometer A->B E Spectrofluorometer A->E C Measure Absorbance Spectrum B->C D Determine λ_abs_ C->D F Excite at λ_abs_ E->F G Measure Emission Spectrum F->G H Determine λ_em_ G->H Mitochondrial_Staining A Culture Cells C Incubate Cells with Dye Solution A->C B Prepare this compound Staining Solution B->C D Wash Cells C->D E Fluorescence Microscopy D->E

References

Rhodamine 700: A Technical Guide to Solubility in DMSO and Aqueous Buffers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Rhodamine 700 in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. The guide includes summarized quantitative data, detailed experimental protocols, and a workflow for solution preparation.

Introduction to this compound

This compound is a fluorescent dye belonging to the rhodamine family, known for its emission in the near-infrared region of the spectrum.[1][2][3] This property makes it particularly useful in biological imaging applications where minimizing autofluorescence from endogenous molecules is crucial. One of its primary applications is in the staining of mitochondria in living cells.[1][2] Understanding its solubility characteristics is paramount for its effective use in experimental settings.

Solubility of this compound

The solubility of a fluorescent dye is a critical parameter that dictates its utility in various experimental protocols. Here, we detail the solubility of this compound in the commonly used organic solvent, DMSO, and discuss its characteristics in aqueous buffers.

Solubility in DMSO

This compound exhibits high solubility in DMSO. Quantitative data from multiple sources indicates a consistent solubility value.

Table 1: Quantitative Solubility Data for this compound in DMSO

SolventSolubilityMolar Concentration (approx.)Notes
DMSO50 mg/mL92.77 mMUltrasonication is recommended to achieve complete dissolution.

This high solubility in DMSO allows for the preparation of concentrated stock solutions, which can then be diluted into aqueous buffers or cell culture media for final use.

Solubility in Aqueous Buffers

For practical purposes, this compound is considered to have limited solubility in purely aqueous solutions at high concentrations. The standard and recommended practice for preparing aqueous solutions of this compound for biological applications involves a two-step process:

  • Preparation of a high-concentration stock solution in DMSO.

  • Dilution of the DMSO stock into the desired aqueous buffer or cell culture medium to the final working concentration.

This method ensures that the dye is sufficiently dilute in the final aqueous solution to remain in a monomeric, fluorescent state and avoid aggregation. Working concentrations for cellular staining are typically in the nanomolar to micromolar range.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound and for preparing solutions for a common application, mitochondrial staining.

Experimental Protocol for Determining Solubility of this compound

This protocol is adapted from standard methods for determining the solubility of hydrophobic dyes.

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Spectrophotometer

  • Microcentrifuge

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Use a vortex mixer and an ultrasonic bath to ensure complete dissolution.

  • Prepare Serial Dilutions:

    • Create a series of dilutions of the this compound stock solution in the aqueous buffer of interest. For example, prepare solutions with final concentrations ranging from 1 µM to 500 µM. Ensure the final concentration of DMSO is kept low and constant across all samples (e.g., <1%) to minimize its effect on solubility.

  • Equilibration:

    • Incubate the prepared solutions at room temperature for a set period (e.g., 2 hours) to allow them to reach equilibrium. Mix gently during this period.

  • Separation of Undissolved Dye:

    • Centrifuge the solutions at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved dye aggregates.

  • Quantification:

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound (approximately 643 nm) using a spectrophotometer.

    • The highest concentration that results in a clear solution with no visible precipitate and a linear increase in absorbance is considered the approximate solubility in that specific buffer.

Protocol for Preparing this compound for Mitochondrial Staining

This protocol provides a general guideline for staining mitochondria in live cells. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.

Materials:

  • This compound

  • DMSO, anhydrous

  • Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution)

  • Live cells cultured on a suitable imaging dish or slide

Procedure:

  • Prepare a 1 mM Stock Solution in DMSO:

    • Dissolve 5.39 mg of this compound (Molecular Weight: 538.94 g/mol ) in 10 mL of anhydrous DMSO.

    • Vortex and sonicate until the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Prepare the Working Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the 1 mM stock solution in pre-warmed cell culture medium or buffer to a final working concentration. A typical starting concentration is between 100 nM and 1 µM. For example, to make a 500 nM working solution, add 0.5 µL of the 1 mM stock solution to 1 mL of medium.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed medium or buffer to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~643/664 nm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound solution for a typical cell staining experiment.

G Workflow for this compound Solution Preparation and Cell Staining cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Staining and Imaging A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex and Sonicate B->C D Store at -20°C (Aliquot) C->D E Thaw Stock Solution Aliquot D->E F Dilute in Pre-warmed Aqueous Buffer/Medium G Incubate with Cells F->G H Wash Cells G->H I Image with Fluorescence Microscope H->I

Caption: Workflow for preparing this compound for cell staining.

References

An In-Depth Technical Guide to the Safety and Handling of Rhodamine 700

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Rhodamine 700. Given the limited specific toxicological data for this compound, this document also includes information on the related compound, Rhodamine B, to provide a more complete safety profile. All personnel should be technically qualified and experienced in handling potentially hazardous chemicals.[1]

Hazard Identification and GHS Classification

There is conflicting information in Safety Data Sheets (SDS) regarding the GHS classification of this compound. Therefore, it is recommended to handle this compound with caution, considering all potential hazards.

One classification for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Another classification, specifically for this compound perchlorate, identifies it as an oxidizing solid that may intensify fire, and causes skin and serious eye irritation.[3]

Table 1: GHS Classification for this compound and this compound Perchlorate

ClassificationHazard ClassCategoryHazard Statement
This compound Acute toxicity, Oral4H302: Harmful if swallowed[2]
Acute aquatic toxicity1H400: Very toxic to aquatic life[2]
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects
This compound Perchlorate Oxidizing solids3H272: May intensify fire; oxidizer
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2H319: Causes serious eye irritation
GHS Pictograms and Precautionary Statements

The following pictograms are associated with the hazards of this compound and its perchlorate form:

Signal Word: Danger, Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.

  • H410: Very toxic to aquatic life with long lasting effects.

  • H412: Harmful to aquatic life with long lasting effects.

  • H272: May intensify fire; oxidizer.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P220: Keep/Store away from clothing/combustible materials.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Much of the physical and chemical data for this compound is not available in the literature.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₂₆ClF₃N₂O₅
Molecular Weight 538.95 g/mol
Appearance Blue solid
Solubility Soluble in DMSO (50 mg/mL) Low solubility in water
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available
Auto-ignition Temperature Data not available

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. Therefore, data for the structurally related compound Rhodamine B is provided for reference. It is imperative to handle this compound as a potentially hazardous substance.

Table 3: Toxicological Data for Rhodamine B (CAS 81-88-9)

EndpointSpeciesRouteValue
Acute Toxicity (LD50) RatOral500 mg/kg
MouseOral887 mg/kg
Skin Corrosion/Irritation RabbitDermalNo skin irritation
Serious Eye Damage/Irritation RabbitOcularSevere eye irritation
Carcinogenicity IARC-Group 3: Not classifiable as to its carcinogenicity to humans

Aquatic Toxicity (Rhodamine B):

  • Fish (Oncorhynchus mykiss): LC50 - 217 mg/L - 96 h

  • Fish (Lepomis macrochirus): LC50 - 379 mg/L - 96 h

  • Crustaceans (Daphnia magna): EC50 - 22.9 mg/L - 48 h

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). A lab coat or apron should be worn to cover all exposed skin.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient, use a NIOSH-approved respirator.

Safe Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before use.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of dust or aerosols.

    • Do not eat, drink, or smoke in the work area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.

    • Protect from long-term exposure to light.

    • Recommended storage temperature is -20°C.

    • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel from the area.

    • Wear appropriate personal protective equipment (see section 4.1).

    • Ensure adequate ventilation.

  • Containment and Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable, closed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.

    • Prevent the spill from entering drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards: Emits toxic fumes under fire conditions. If it is the perchlorate form, it may act as an oxidizer and intensify the fire.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Identification: This includes unused or expired product, contaminated PPE, and any labware that has come into contact with the chemical.

  • Containerization: Collect waste in a clearly labeled, chemically resistant, and leak-proof container. The label should read "Hazardous Waste" and include the chemical name.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Visualizations

Hazard Communication Workflow

GHS_Workflow cluster_product This compound Product cluster_sds Safety Data Sheet Review cluster_ppe Personal Protective Equipment cluster_handling Safe Handling & Response Product This compound (CAS: 63561-42-2) SDS Consult SDS Product->SDS Hazards Identify Hazards: - Acute Oral Toxicity (Cat. 4) - Aquatic Toxicity (Cat. 1) - Oxidizer (Perchlorate form) - Skin/Eye Irritant SDS->Hazards PPE Select Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) Hazards->PPE Handling Follow Safe Handling Procedures PPE->Handling Emergency Emergency Procedures: - First Aid - Spill Response - Fire Fighting Handling->Emergency

Caption: GHS Hazard Communication Workflow for this compound.

Safe Handling Laboratory Workflow

Safe_Handling_Workflow Start Start: Experiment with this compound Prep Preparation: - Review SDS - Verify fume hood function - Check safety shower/eyewash Start->Prep Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->Don_PPE Weigh Weigh Solid this compound (in fume hood) Don_PPE->Weigh Dissolve Dissolve in Solvent (e.g., DMSO) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Waste Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Waste Doff_PPE Doff PPE Correctly Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: General Laboratory Workflow for Safe Handling of this compound.

References

Rhodamine 700: A Technical Guide to Excitation and Emission Spectra Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the excitation and emission spectra of Rhodamine 700, a near-infrared fluorescent dye with significant applications in biological imaging and laser technologies. This document outlines its key spectroscopic properties, detailed experimental protocols for its spectral analysis and use in cellular imaging, and visual representations of relevant workflows.

Core Spectroscopic and Physical Properties

This compound is a cationic dye belonging to the rhodamine family, known for its brightness and photostability. Its utility in the near-infrared spectrum makes it particularly valuable for biological applications due to reduced autofluorescence from cellular components in this range.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that spectroscopic properties such as excitation and emission maxima can be influenced by the solvent environment.

PropertyValueNotes
Molecular Weight 538.95 g/mol [1]
Molecular Formula C₂₆H₂₆ClF₃N₂O₅
CAS Number 63561-42-2
Excitation Maximum (λex) ~643 - 650 nmIn methanol, the absorption maximum is around 650 nm. AAT Bioquest reports an excitation wavelength of 643 nm.[1][2]
Emission Maximum (λem) ~664 - 677 nmIn methanol, the fluorescence peak is at approximately 677 nm (14,770 cm⁻¹). AAT Bioquest reports an emission wavelength of 664 nm.[1]
Molar Extinction Coefficient (ε) Data not readily available for this compound.For comparison, Rhodamine B in ethanol has a molar extinction coefficient of approximately 106,000 cm⁻¹M⁻¹ at its absorption maximum.[3] Rhodamine dyes, in general, are known for their high molar extinction coefficients.
Fluorescence Quantum Yield (Φ) Data not readily available for this compound.Rhodamine dyes are known for their high fluorescence quantum yields. For instance, the quantum yield of Rhodamine B in ethanol is reported to be around 0.7. The quantum yield is highly dependent on the solvent.
Solubility Soluble in DMSO

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol, DMSO)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution with the desired spectroscopic solvent (e.g., ethanol) to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength. This is crucial to avoid inner-filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

  • Emission Spectrum Measurement:

    • Place a cuvette with the solvent blank in the sample holder and record a blank spectrum.

    • Replace the blank with the this compound working solution.

    • Set the excitation wavelength to the known absorption maximum (e.g., 643 nm).

    • Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) to obtain the emission spectrum.

  • Excitation Spectrum Measurement:

    • Keep the this compound working solution in the sample holder.

    • Set the emission wavelength to the peak of the measured emission spectrum (e.g., 664 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) to obtain the excitation spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectra.

    • Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

Mitochondrial Staining in Live Cells

This compound can be used for staining mitochondria in live cells. The following is a general protocol that can be adapted for specific cell types and experimental conditions.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filter sets (e.g., for Cy5)

Procedure:

  • Preparation of Staining Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.

  • Cell Staining:

    • Remove the culture medium from the live cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the stained mitochondria using a fluorescence or confocal microscope. Use an appropriate filter set that matches the excitation and emission spectra of this compound.

Visualizations

Experimental Workflow for Mitochondrial Staining

The following diagram illustrates the general workflow for staining mitochondria in live cells with this compound for fluorescence microscopy analysis.

Mitochondrial_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Culture live cells on coverslips or imaging dishes prepare_stain Prepare this compound staining solution incubate Incubate cells with staining solution (15-30 min, 37°C) prepare_stain->incubate Add to cells wash Wash cells to remove unbound dye incubate->wash microscopy Image with fluorescence or confocal microscope wash->microscopy analysis Data analysis and quantification microscopy->analysis

Caption: Workflow for live-cell mitochondrial staining using this compound.

Logical Relationship of Spectroscopic Analysis

This diagram outlines the logical steps involved in the spectroscopic analysis of a fluorescent dye like this compound.

Spectroscopic_Analysis_Logic start Start: Prepare Dye Solution absorbance Measure Absorbance Spectrum start->absorbance find_abs_max Determine λ_abs_max absorbance->find_abs_max emission Measure Emission Spectrum find_abs_max->emission Excite at λ_abs_max find_em_max Determine λ_em_max emission->find_em_max excitation Measure Excitation Spectrum find_em_max->excitation Detect at λ_em_max compare Compare Excitation and Absorbance Spectra excitation->compare end End: Characterized Spectra compare->end Spectra should be similar

Caption: Logical flow for determining the spectral characteristics of this compound.

References

Rhodamine 700: A Technical Guide to its Photophysical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Rhodamine 700, a near-infrared fluorescent dye with applications in laser technology and mitochondrial staining. Due to the limited availability of comprehensive published data on its quantum yield and molar extinction coefficient, this guide also furnishes detailed experimental protocols for their determination, empowering researchers to characterize this fluorophore for their specific applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related compound. It is important to note that definitive values for the quantum yield and molar extinction coefficient of this compound are not consistently reported in readily accessible literature.

Table 1: Spectral Properties of this compound Perchlorate

PropertyWavelength (nm)Solvent
Absorption Maximum647Methanol
Fluorescence Maximum673Methanol
Absorption Maximum652Methanol/Water (7/3)
Lasing Range710-750Methanol
Lasing Range707-760Methanol/Water (7/3)
Lasing Range716-754Methanol
Lasing Range730-818DMSO

Data sourced from commercial supplier information.

Table 2: Molar Absorptivity of a Structurally Related Rhodamine Dye

CompoundMolar Absorptivity (ε) at λmaxSolvent
Rhodamine 640 Perchlorate10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm)Not Specified

Disclaimer: This value is for a related compound, Rhodamine 640, and should be used with caution as a rough estimate for this compound.[1]

Experimental Protocols

Given the scarcity of published quantum yield and extinction coefficient values for this compound, the following detailed protocols provide a framework for their experimental determination. These protocols are based on established methods for characterizing fluorescent dyes.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample (this compound) to that of a standard with a known quantum yield.

1. Materials and Equipment:

  • Spectrofluorometer with a corrected emission spectrum feature.

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound.

  • A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized near-infrared dye).

  • Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the chosen solvent.

  • Prepare Dilutions for Absorbance Measurement: From the stock solutions, prepare a series of dilutions for both the sample and the standard.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Record Fluorescence Spectra:

    • Excite the sample and standard solutions at the same wavelength.

    • Record the corrected fluorescence emission spectra over the entire emission range for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

    • A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

    • η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

G Workflow for Relative Quantum Yield Determination cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep_stock Prepare Stock Solutions (this compound & Standard) prep_dilutions Prepare Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance (A) (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Record Fluorescence Spectra (I) (Spectrofluorometer) prep_dilutions->measure_fluor calculate_qy Calculate Quantum Yield (Φ) measure_abs->calculate_qy A_s, A_std measure_fluor->calculate_qy I_s, I_std

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Quartz cuvettes (1 cm path length).

  • This compound.

  • Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Protocol:

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Prepare a Series of Dilutions: Prepare a series of dilutions with known concentrations from the stock solution.

  • Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Plot a Calibration Curve: Plot a graph of absorbance versus concentration.

  • Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) can be determined from the slope of the calibration curve, which according to the Beer-Lambert law (A = εcl) is equal to ε * l, where 'l' is the path length of the cuvette (typically 1 cm). Therefore, the slope of the line is the molar extinction coefficient.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance at λmax (UV-Vis Spectrophotometer) prep_dilutions->measure_abs plot_graph Plot Absorbance vs. Concentration measure_abs->plot_graph calculate_epsilon Determine Slope (Slope = ε) plot_graph->calculate_epsilon

Caption: Experimental workflow for determining the molar extinction coefficient.

References

A Technical Guide to Commercial Rhodamine 700: Sourcing, Purity, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and key applications of Rhodamine 700, a near-infrared fluorescent dye. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and utilization of this versatile fluorophore.

Commercial Sources and Purity of this compound

This compound is available from a variety of commercial suppliers, with purity levels being a critical factor for reliable and reproducible experimental outcomes. The quality of the dye can significantly impact its fluorescent properties and specificity in staining applications. Below is a summary of prominent suppliers and their stated purity specifications.

SupplierCatalog NumberStated Purity/Analysis Method
Tokyo Chemical Industry (TCI) R0189>90.0% (HPLC)[1]
MedChemExpress HY-D117498.50%[2]
GlpBio GC13529>98.00%[3]
Creative BioMart DYE-183>80%, >90%, or >95% by SDS-PAGE[4]
AAT Bioquest 67Fluorescence reference standard[5]
Santa Cruz Biotechnology sc-215892-
Biomol T34319-

Note: Purity specifications can vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) for critical applications.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of fluorescent dyes like this compound. While supplier-specific protocols may vary, a general reverse-phase HPLC method can be employed.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate or phosphoric acid (for mobile phase modification)

  • This compound standard of known purity

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent such as methanol or DMSO. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase for rhodamine analysis is a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5). A typical gradient might start at a lower acetonitrile concentration and ramp up to a higher concentration to elute compounds of varying polarity.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Set the detector to the maximum absorption wavelength of this compound (approximately 640-650 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solutions Inject Inject into HPLC System Standard->Inject Sample Prepare this compound Sample Solution Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis/Fluorescence Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity (Peak Area %) Chromatogram->Purity

Workflow for HPLC Purity Analysis of this compound.
Mitochondrial Staining in Live Cells

This compound is frequently used to stain mitochondria in living cells, leveraging the mitochondrial membrane potential for its accumulation.

Objective: To visualize mitochondria in live cells using this compound.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 100-500 nM). The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging: Image the cells immediately using a fluorescence microscope.

Application in Assessing Mitochondrial Membrane Potential

This compound, as a cationic and lipophilic dye, accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This property allows it to be used as an indicator of mitochondrial health. Healthy, energized mitochondria with a high membrane potential will exhibit bright fluorescence, while depolarized mitochondria in unhealthy or apoptotic cells will show reduced fluorescence.

Mitochondrial_Staining_Pathway cluster_cell Live Cell cluster_mito Mitochondrion Matrix Mitochondrial Matrix (High Negative Potential) Healthy Healthy Cell: Bright Fluorescence Matrix->Healthy Unhealthy Unhealthy Cell: Diminished Fluorescence Matrix->Unhealthy Depolarization R700_in This compound (in cytoplasm) R700_in->Matrix Accumulation driven by Mitochondrial Membrane Potential R700_ext This compound (extracellular) R700_ext->R700_in Cellular Uptake

Mechanism of this compound in Mitochondrial Staining.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Mitochondrial Staining with Rhodamine 700

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a lipophilic cationic fluorescent dye characterized by its near-infrared fluorescence, making it a valuable tool for live-cell imaging.[1][2][3] Its accumulation in mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function.[4][5] Consequently, the fluorescence intensity of this compound can be used to assess mitochondrial activity, cellular energy metabolism, and apoptosis. This document provides a comprehensive guide to the use of this compound for live-cell mitochondrial staining, including detailed protocols, data tables, and troubleshooting advice.

Chemical and Spectral Properties

Proper handling and storage of this compound are crucial for optimal performance. The dye is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and should be stored at -20°C, protected from light and moisture. The key chemical and spectral properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₆H₂₆ClF₃N₂O₅
Molecular Weight 538.9 g/mol
Excitation Maximum (λex) 643 nm
Emission Maximum (λem) 664 nm
Solubility DMSO
Appearance Blue solid

Mechanism of Action

The accumulation of this compound within mitochondria is primarily dependent on the mitochondrial membrane potential (ΔΨm). Healthy, respiring cells maintain a significant negative charge inside the mitochondrial matrix relative to the cytoplasm. As a lipophilic cation, this compound passively diffuses across the plasma membrane and is electrophoretically driven into the negatively charged mitochondrial matrix. This results in a higher concentration of the dye within the mitochondria compared to the cytoplasm, leading to bright mitochondrial staining. A decrease in ΔΨm, which is an early hallmark of apoptosis and cellular stress, leads to a reduction in the accumulation of this compound in the mitochondria and a corresponding decrease in fluorescence intensity.

Principle of mitochondrial membrane potential-dependent dye accumulation.

Experimental Protocols

The following protocols provide a general guideline for staining live cells with this compound. Optimal conditions, particularly dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve 1 mg of this compound (MW: 538.9 g/mol ) in 1.855 mL of high-quality, anhydrous DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Live-Cell Staining Protocol for Fluorescence Microscopy

This protocol is optimized for cells grown in a 35 mm imaging dish or on coverslips in a 6-well plate.

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslips and culture until they reach the desired confluency.

  • Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS). A recommended starting concentration range is 50-500 nM.

  • Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell type to achieve bright mitochondrial staining with minimal background fluorescence.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium or PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed complete medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~643/664 nm).

Live-Cell Mitochondrial Staining Workflow Start Start Seed_Cells Seed Cells on Imaging Dish/Coverslip Start->Seed_Cells Prepare_Staining_Solution Prepare this compound Working Solution (50-500 nM) Seed_Cells->Prepare_Staining_Solution Wash_Cells_1 Wash Cells with Pre-warmed PBS Prepare_Staining_Solution->Wash_Cells_1 Add_Stain Add Staining Solution to Cells Wash_Cells_1->Add_Stain Incubate Incubate for 15-45 min at 37°C Add_Stain->Incubate Wash_Cells_2 Wash Cells 2-3x with Pre-warmed Medium Incubate->Wash_Cells_2 Add_Medium Add Fresh Pre-warmed Medium Wash_Cells_2->Add_Medium Image Image with Fluorescence Microscope (Ex/Em: ~643/664 nm) Add_Medium->Image End End Image->End

General workflow for live-cell mitochondrial staining with this compound.
Protocol for Quantitative Analysis by Flow Cytometry

  • Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add the this compound working solution to the cell suspension. A titration of concentrations (e.g., 10-200 nM) is recommended to determine the optimal concentration.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: After incubation, centrifuge the cells to pellet them, remove the supernatant, and wash the cell pellet once with pre-warmed PBS.

  • Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and filter set appropriate for this compound (e.g., excitation with a red laser and emission collected with a filter around 660-670 nm).

Data Presentation

The following table summarizes typical experimental parameters for mitochondrial staining using rhodamine-based dyes. Note that specific values for this compound should be optimized for your experimental system.

ParameterRecommended RangeNotes
Working Concentration 50 - 500 nMHigher concentrations may lead to cytotoxicity and non-specific staining.
Incubation Time 15 - 45 minutesLonger incubation times may increase background fluorescence and cytotoxicity.
Incubation Temperature 37°CStandard cell culture conditions.
Excitation Wavelength ~643 nm
Emission Wavelength ~664 nm

Troubleshooting

IssuePossible CauseSolution
No or Weak Staining - Low dye concentration- Short incubation time- Depolarized mitochondria- Increase this compound concentration- Increase incubation time- Use a positive control for healthy mitochondrial membrane potential (e.g., untreated cells)
High Background/Cytoplasmic Staining - High dye concentration- Long incubation time- Inadequate washing- Decrease this compound concentration- Reduce incubation time- Increase the number and duration of wash steps
Phototoxicity/Cell Death - High dye concentration- Prolonged light exposure- Use the lowest effective dye concentration- Minimize light exposure during imaging by using neutral density filters and reducing exposure times
Signal Fades Quickly (Photobleaching) - High laser power- Continuous exposure- Reduce laser power- Use an anti-fade mounting medium if applicable for fixed-cell imaging- Acquire images in a single plane or with minimal z-stacks

Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of this compound at the determined optimal concentration for your specific cell type and experimental duration. A simple method to evaluate cytotoxicity is to perform a standard cell viability assay (e.g., using Calcein-AM for live cells or a membrane-impermeant dye like Propidium Iodide for dead cells) on cells incubated with a range of this compound concentrations for the intended experimental time.

Conclusion

This compound is a valuable near-infrared fluorescent probe for visualizing mitochondria in living cells. Its accumulation is dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial health and function. By following the provided protocols and optimizing conditions for your specific experimental needs, researchers can obtain reliable and high-quality data for a variety of applications in cell biology and drug discovery.

References

Application Notes and Protocols for Rhodamine 700 in Multi-Color Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, characterized by its emission in the far-red to near-infrared region of the spectrum. This property makes it a valuable tool for multi-color fluorescence microscopy, as its spectral characteristics allow for minimal overlap with commonly used fluorophores in the blue, green, and red channels. This attribute is particularly advantageous in complex experimental setups, reducing spectral bleed-through and enabling clearer differentiation of multiple targets within a single sample. This compound is particularly noted for its utility in staining mitochondria in live cells and can be conjugated to antibodies and other biomolecules for specific labeling in both live and fixed-cell imaging applications.[1][2][3]

This document provides detailed application notes and experimental protocols for the effective use of this compound in multi-color fluorescence microscopy.

Data Presentation

Photophysical Properties of this compound and Spectrally Similar Fluorophores

For successful multi-color imaging, it is crucial to select fluorophores with well-separated excitation and emission spectra. The following table summarizes the key spectral properties of this compound and other commonly used fluorophores to facilitate the design of multi-color imaging experiments.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~643~664Data not readily availableData not readily available
SiR700690715~100,000~0.10
Alexa Fluor 647650668270,0000.33
Cy5649670250,0000.27
DAPI35846127,000~0.92 (bound to DNA)
FITC49551975,0000.95
TRITC55757685,0000.28

Note: The quantum yield and extinction coefficient for this compound are not consistently reported in the literature. SiR700, a silicon-rhodamine derivative with similar spectral properties, is included for comparison. The performance of this compound can be benchmarked against spectrally similar dyes like Alexa Fluor 647 and Cy5.

Recommended Filter Sets for this compound

Optimal detection of this compound fluorescence requires appropriate filter sets to maximize signal collection while minimizing background and bleed-through from other fluorophores.

Filter ComponentRecommended Wavelength Range (nm)
Excitation Filter620 - 650
Dichroic Mirror~660
Emission Filter670 - 720

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining of Fixed Cells

This protocol describes the use of a this compound-conjugated secondary antibody to detect a primary antibody targeting a specific protein in fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS

  • Primary antibody (specific to the target protein)

  • This compound-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Culture cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions.

  • Washing: Briefly wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for this compound and other fluorophores used.

Protocol 2: Live-Cell Imaging of Mitochondria

This compound can be used to stain mitochondria in living cells, accumulating in these organelles based on the mitochondrial membrane potential.

Materials:

  • Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)

  • Cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed fresh cell culture medium or buffer (e.g., HBSS)

Procedure:

  • Cell Culture: Plate cells in an imaging dish and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.

  • Cell Staining: Remove the existing culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed fresh culture medium or a suitable imaging buffer to remove unbound dye.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2). Use the appropriate filter set for this compound.

Visualizations

Experimental Workflow for Indirect Immunofluorescence

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Blocking (e.g., Normal Serum) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab This compound-conjugated Secondary Antibody Incubation wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 counterstain Counterstain (e.g., DAPI) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mounting Mounting wash6->mounting microscopy Fluorescence Microscopy mounting->microscopy

Workflow for indirect immunofluorescence staining.
Representative Signaling Pathway for Fluorescence Microscopy Investigation

The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway. A this compound-conjugated antibody could be used to visualize the localization and trafficking of the GPCR itself or other proteins involved in the pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand (Signal) gpcr GPCR (Target for this compound-Ab) ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase A second_messenger->protein_kinase Activation cellular_response Cellular Response protein_kinase->cellular_response Phosphorylation Cascade

Simplified GPCR signaling pathway.

References

Application Notes and Protocols for Rhodamine 700 in Fixed Tissue Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, distinguished by its emission in the near-infrared (NIR) region of the spectrum.[1] This characteristic makes it a valuable tool for biological imaging, particularly in fixed tissue applications, as it helps to minimize autofluorescence often encountered in biological samples. Its utility extends to various techniques, including immunofluorescence and mitochondrial staining.[1] These notes provide detailed protocols and technical information to facilitate the use of this compound in fixed tissue imaging experiments.

Photophysical and Chemical Properties

Understanding the spectral and chemical characteristics of this compound is crucial for designing and optimizing imaging experiments. The dye's properties can be influenced by its local environment, including the solvent.

Table 1: Spectral and Chemical Properties of this compound

PropertyValueReference
Molecular Weight 538.94 g/mol MedChemExpress
Excitation Maximum (λex) ~650 nmResearchGate
Emission Maximum (λem) ~700 nmMedChemExpress
Solubility Soluble in DMSOMedChemExpress
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months (sealed, away from light and moisture)[1]

Note: The exact excitation and emission maxima may vary depending on the solvent and conjugation status.

Key Advantages of this compound in Fixed Tissue Imaging

  • Reduced Autofluorescence: Biological tissues often exhibit endogenous fluorescence, primarily in the shorter wavelength regions of the visible spectrum. By utilizing a dye that excites and emits in the near-infrared, the signal from this compound can be more clearly distinguished from this background noise, leading to an improved signal-to-noise ratio.

  • Potential for Multiplexing: The distinct spectral properties of this compound allow for its use in combination with other fluorophores that emit at shorter wavelengths, enabling the simultaneous visualization of multiple targets within the same sample.

Experimental Protocols

The following protocols provide a general framework for using this compound in fixed tissue imaging. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each experimental system.

I. Immunofluorescence Staining of Fixed Tissue Sections

This protocol outlines the use of this compound-conjugated secondary antibodies for the indirect immunodetection of a target antigen in fixed tissue sections.

Materials:

  • Fixed tissue sections on microscope slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Permeabilization Buffer: 0.1-0.3% Triton™ X-100 in PBS

  • Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton™ X-100 in PBS

  • Primary Antibody (specific to the target antigen)

  • This compound-conjugated Secondary Antibody (reactive against the primary antibody host species)

  • Antibody Dilution Buffer: 1% BSA and 0.3% Triton™ X-100 in PBS

  • Antifade Mounting Medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the sections by sequential immersion in graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval (if required):

    • This step is often necessary for formalin-fixed tissues to unmask antigenic sites. Common methods include heat-induced epitope retrieval (HIER) using citrate or Tris-EDTA buffers. The optimal method depends on the specific antigen and antibody.

  • Permeabilization:

    • Wash sections twice with PBS for 5 minutes each.

    • Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.

    • Aspirate the blocking solution and apply the diluted primary antibody to the sections.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse the sections three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point onwards.

    • Apply the diluted secondary antibody and incubate for 1-2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the sections three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Apply a drop of antifade mounting medium to each section.

    • Carefully place a coverslip over the tissue, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish if desired.

  • Imaging:

    • Visualize the staining using a fluorescence microscope or confocal microscope equipped with appropriate filters for this compound (Excitation: ~650 nm, Emission: ~700 nm).

II. Mitochondrial Staining in Fixed Cells

This compound can be used for staining mitochondria in fixed cells.[1]

Materials:

  • Fixed cells on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • Staining Buffer (e.g., PBS)

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional, for improved staining):

    • Incubate cells with 0.1-0.3% Triton™ X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • This compound Staining:

    • Dilute the this compound stock solution in Staining Buffer to the desired final concentration (optimization is recommended, starting in the low micromolar range).

    • Incubate the fixed and permeabilized cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound.

Data Presentation

Table 2: Quantitative Data for Rhodamine Dyes (for reference)

ParameterRhodamine B in EthanolRhodamine 6G in EthanolAlexa Fluor 700 in PBSNotes
Quantum Yield (Φ) 0.69 - 0.97~0.950.12Quantum yield is highly solvent-dependent. Data for this compound in a fixed tissue environment is not readily available.
Molar Extinction Coefficient (ε) ~110,000 M⁻¹cm⁻¹ at 543 nm~116,000 M⁻¹cm⁻¹ at 530 nm~192,000 M⁻¹cm⁻¹ at 702 nmRepresents the light-absorbing capacity of the dye at a specific wavelength.

This table provides reference values for related rhodamine dyes and a commercially available dye in the same spectral region to offer a general performance context. Actual values for this compound conjugates in a cellular environment may differ.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Visualization Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Secondary Antibody PrimaryAb->SecondaryAb Washing Washing Steps SecondaryAb->Washing Mounting Mounting (Antifade Medium) Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: General workflow for immunofluorescence staining with this compound.

signaling_pathway_placeholder cluster_excitation Excitation & Emission cluster_detection Signal Detection Excitation Excitation Light (~650 nm) Rhodamine700 This compound Fluorophore Excitation->Rhodamine700 Absorption Emission Emitted NIR Light (~700 nm) Rhodamine700->Emission Fluorescence Microscope Microscope Optics Emission->Microscope Detector Detector (Camera/PMT) Microscope->Detector Image Digital Image Detector->Image

Caption: Principle of fluorescence detection for this compound.

Troubleshooting and Optimization

  • High Background:

    • Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.

    • Solution: Increase blocking time, titrate primary and secondary antibodies to determine the optimal concentration, and increase the number and duration of wash steps. The use of 1% BSA in the antibody dilution buffer can also help reduce non-specific binding.[2]

  • Weak Signal:

    • Cause: Suboptimal antibody concentration, inefficient antigen retrieval, or photobleaching.

    • Solution: Optimize antibody dilutions, try different antigen retrieval methods, and use a fresh, high-quality antifade mounting medium. Minimize exposure of the stained sample to light before and during imaging.

  • Photostability:

    • While rhodamine dyes are generally known for their good photostability, intense or prolonged exposure to excitation light can still lead to photobleaching. The use of an antifade reagent is crucial for preserving the fluorescent signal, especially for archival purposes.

Conclusion

This compound offers a valuable option for fixed tissue imaging, particularly when seeking to minimize issues with autofluorescence. By following the provided protocols and optimizing them for the specific experimental context, researchers can leverage the near-infrared properties of this dye to obtain high-quality, high-contrast images of their targets of interest in fixed biological samples.

References

Application Notes and Protocols: Rhodamine 700 as a Tracer Dye in Microfluidics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a fluorescent dye notable for its emission in the near-infrared region of the spectrum.[1] Originally developed as a laser dye, its unique photophysical properties make it a candidate for various applications in microfluidics, including flow visualization, velocimetry, and as a tracer for dynamic cellular processes.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in microfluidic systems, with a particular focus on addressing the challenges associated with its use in common microfluidic device materials.

Photophysical and Chemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This data is essential for selecting appropriate excitation sources, emission filters, and compatible solvents for microfluidic experiments.

PropertyValueSource(s)
Molecular Weight 538.95 g/mol [1][3]
Excitation Maximum (λex) 643 nm
Emission Maximum (λem) 664 nm
Solubility Soluble in DMSO
Storage Conditions <-15 °C, protected from light and moisture

Key Applications in Microfluidics

This compound's fluorescence in the near-infrared spectrum makes it suitable for applications where minimizing background autofluorescence from cells or other components is critical.

  • Flow Visualization and Quantification: As a tracer dye, this compound can be used to visualize and quantify flow profiles, mixing efficiency, and velocity fields within microchannels.

  • Mitochondrial Staining: this compound is also known to stain mitochondria, enabling the study of mitochondrial dynamics and health in response to various stimuli within a controlled microfluidic environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various microfluidic applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out a desired amount of this compound powder and transfer it to a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution at -20°C, protected from light. The stock solution in DMSO is stable for at least one month when stored at -20°C.

G cluster_prep Stock Solution Preparation start Start: Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve Add to microfuge tube vortex Vortex to Mix dissolve->vortex store Store at -20°C vortex->store

Workflow for preparing this compound stock solution.

Protocol 2: Flow Visualization in a PDMS Microfluidic Device

This protocol outlines the use of this compound for visualizing flow patterns in a polydimethylsiloxane (PDMS) microfluidic device.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate aqueous buffer (e.g., PBS)

  • PDMS microfluidic device

  • Syringe pumps and tubing

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

  • Imaging software

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the desired aqueous buffer. The final concentration will depend on the specific application and detection system but can range from 1 µM to 50 µM.

  • Prime the microfluidic device with the buffer to be used in the experiment.

  • Load the this compound working solution into a syringe and connect it to the inlet of the microfluidic device.

  • Set the desired flow rate on the syringe pump to introduce the dye into the microchannels.

  • Place the microfluidic device on the stage of the fluorescence microscope.

  • Excite the this compound using a laser or LED with a wavelength close to 643 nm and capture the emission using a filter centered around 664 nm.

  • Record images or videos of the flow pattern.

Critical Consideration: Absorption of Rhodamine Dyes into PDMS

A significant challenge when using rhodamine dyes, including likely this compound, in PDMS microfluidic devices is the absorption of the dye into the PDMS material. This can lead to a high background fluorescence signal, which can obscure the signal from the dye in the fluid and lead to inaccurate quantitative measurements.

Mitigation Strategy: Photobleaching of Absorbed Dye

A technique to counteract the effects of dye absorption is to intentionally photobleach the absorbed dye in the PDMS before conducting the actual measurement.

  • After introducing the this compound solution into the channel and allowing flow to stabilize, expose the region of interest to high-intensity excitation light for a period sufficient to significantly reduce the fluorescence from the absorbed dye.

  • After photobleaching the background, reduce the excitation intensity to a level suitable for imaging without causing rapid photobleaching of the dye in the flowing solution.

  • Acquire images or data for the intended analysis.

G cluster_flow_vis Flow Visualization Workflow cluster_mitigation PDMS Absorption Mitigation start Prepare Working Solution prime Prime Microfluidic Device start->prime load Load Dye into Syringe prime->load flow Introduce Dye into Channel load->flow image Image with Fluorescence Microscope flow->image If non-absorbing device photobleach Photobleach Absorbed Dye flow->photobleach If PDMS device reduce_intensity Reduce Excitation Intensity photobleach->reduce_intensity reduce_intensity->image

Workflow for flow visualization with a mitigation step for PDMS absorption.

Protocol 3: Mitochondrial Staining in a Cell-Laden Microfluidic Device

This protocol provides a general guideline for staining mitochondria in cultured cells within a microfluidic device using this compound.

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture medium

  • Microfluidic device with cultured cells

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium. A typical starting concentration is in the range of 100 nM to 1 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

  • Remove the existing medium from the microfluidic device and gently introduce the this compound-containing medium.

  • Incubate the device at 37°C and 5% CO2 for 15-30 minutes.

  • After incubation, wash the cells by perfusing the device with fresh, pre-warmed culture medium to remove the excess dye.

  • Image the stained mitochondria using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.

G cluster_staining Mitochondrial Staining Workflow start Prepare Staining Solution replace_medium Replace Medium in Device start->replace_medium incubate Incubate at 37°C replace_medium->incubate wash Wash with Fresh Medium incubate->wash image Image Mitochondria wash->image

Workflow for mitochondrial staining in a microfluidic device.

Data Interpretation and Troubleshooting

  • High Background Fluorescence: As mentioned, this is likely due to the absorption of this compound into the PDMS. Employ the photobleaching technique described above or consider using alternative, less absorptive materials for your microfluidic device if possible.

  • Weak Signal: This could be due to a low dye concentration, photobleaching of the dye in the fluid, or suboptimal imaging settings. Increase the dye concentration, reduce the excitation light intensity or exposure time, or use a more sensitive detector.

  • Cell Viability Issues (for mitochondrial staining): High concentrations of this compound or prolonged exposure may be cytotoxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell line.

Conclusion

This compound presents a valuable tool for microfluidic applications, particularly those requiring near-infrared fluorescence. While its use in PDMS devices requires careful consideration of dye absorption, the mitigation strategies outlined in these notes can help to achieve reliable and accurate results. The provided protocols offer a starting point for researchers to develop and optimize their specific microfluidic assays using this compound.

References

Application Notes and Protocols for Near-Infrared Imaging with Rhodamine 700 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) imaging, particularly in the 700-900 nm window, offers significant advantages for in vivo studies due to reduced tissue autofluorescence and deeper tissue penetration compared to visible light. Rhodamine 700 (Rhod 700) and its derivatives have emerged as a promising class of fluorophores for NIR imaging.[1][2] This document provides detailed application notes and protocols for utilizing this compound derivatives in NIR imaging, with a focus on cancer research and drug development.

Rhodamine-based dyes, especially silica-containing rhodamines (SiR), offer superior photostability and biocompatibility compared to traditional cyanine dyes.[1] A key feature of some this compound derivatives is their ability to form non-fluorescent H-dimers at high concentrations, leading to fluorescence quenching. This property can be exploited to create "activatable" probes that fluoresce only upon binding to their target, resulting in high tumor-to-background ratios.[1]

Photophysical and In Vivo Performance Data

The following tables summarize the key photophysical properties and in vivo performance metrics of this compound derivatives compared to other common NIR fluorophores.

Table 1: Photophysical Properties of Selected NIR Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound643664Not specifiedNot specified
SiR700690715Not specifiedHigh in aqueous media[3]
Av-SiR700~650 (Excitation filter)~700 (Emission filter)Not specifiedNot specified
Cy5.5~650 (Excitation filter)~700 (Emission filter)Not specifiedNot specified
Alexa Fluor 680~650 (Excitation filter)~700 (Emission filter)Not specifiedNot specified

Data compiled from multiple sources. Exact values can vary with the molecular conjugate and solvent.

Table 2: Comparative In Vitro Stability of Avidin-Conjugated NIR Probes in SHIN3 Cancer Cells

Time PointAv-Cy5.5 (% Decrease in MFI)Av-Alexa 680 (% Decrease in MFI)Av-SiR700 (% Decrease in MFI)
24 h35.844.931.0
48 h67.075.355.8
72 h73.780.161.6

MFI: Mean Fluorescence Intensity. Data indicates that Av-SiR700 demonstrates better biostability over time compared to Av-Cy5.5 and Av-Alexa 680.

Key Applications and Experimental Protocols

This compound derivatives are versatile tools for a range of applications in biological research and drug development.

Application 1: Targeted Cancer Imaging

This compound derivatives can be conjugated to targeting moieties such as antibodies or peptides to specifically visualize tumors in vivo. For instance, an anti-tenascin-C (TN-C) antibody labeled with SiR700 has been successfully used to visualize xenograft tumors in mice.

This protocol is a general guideline for imaging subcutaneous tumor models in mice using a this compound-labeled targeting agent.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).

  • This compound derivative conjugated to a targeting molecule (e.g., antibody, peptide).

  • Phosphate-buffered saline (PBS), sterile.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS Lumina II).

  • Appropriate excitation and emission filters (e.g., Excitation: ~685 nm, Emission: ~720 nm for SiR700).

Procedure:

  • Probe Preparation: Dissolve the this compound-labeled probe in sterile PBS to the desired concentration. The optimal dose should be determined empirically, but a starting point of 20 nmol for a 20-25g mouse is recommended for quenched-fluorescent probes.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Place the animal on the imaging platform within the light-tight imaging chamber.

  • Probe Administration: Inject the prepared probe solution intravenously (I.V.) via the tail vein. The total injection volume should not exceed 200 µL.

  • Image Acquisition:

    • Acquire images at various time points post-injection (e.g., 2, 4, 8, 24 hours) to determine the optimal imaging window.

    • Set the imaging system with the appropriate excitation and emission filters for the specific this compound derivative.

    • Acquire both fluorescence and brightfield images.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-target background area (e.g., muscle).

    • Quantify the average fluorescence intensity within the ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

Application 2: Activatable Probes for High-Contrast Imaging

The H-dimer formation of certain this compound derivatives allows for the design of activatable probes. These probes are quenched in their free state and become fluorescent upon target binding and internalization, leading to a high signal-to-noise ratio.

Activatable_Probe_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe_Free This compound Probe (High Concentration) H-dimer -> Quenched Target Cell Surface Receptor Probe_Free->Target Binding Probe_Bound Probe-Receptor Complex (Internalized) Target->Probe_Bound Internalization Probe_Active Monomeric Probe Fluorescence ON Probe_Bound->Probe_Active Dissociation/ Activation

Caption: Mechanism of an activatable this compound probe.

Application 3: Cellular Imaging and Staining

Cell-permeable this compound derivatives can be used for live-cell imaging of specific subcellular structures. For example, SiR700 has been used to create probes for F-actin, microtubules, and lysosomes. This compound has also been noted for its use in mitochondrial staining.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips.

  • This compound-based cellular stain (e.g., SiR700-tubulin).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining:

    • Prepare the this compound probe solution in cell culture medium at the recommended concentration (e.g., 2 µM).

    • Remove the existing medium from the cells and add the staining solution.

    • Incubate the cells for the recommended time (e.g., 1 hour) at 37°C.

  • Washing (Optional): For some probes, washing with PBS may not be necessary. If required, gently wash the cells two to three times with pre-warmed PBS.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.

Experimental Workflow Diagrams

The following diagrams illustrate common experimental workflows using this compound derivatives.

In_Vitro_Workflow A Plate Cancer Cells (e.g., SHIN3) B Incubate 16h A->B C Add this compound Probe (e.g., 3 µg/mL) B->C D Incubate 8h C->D E Wash with PBS D->E F Add Fresh Medium E->F G Analyze at T=0, 24, 48, 72h F->G H Trypsinize Cells G->H I Flow Cytometry H->I J Quantify Mean Fluorescence Intensity I->J

Caption: Workflow for assessing in vitro probe stability.

In_Vivo_Workflow A Establish Tumor Xenografts in Mice B Prepare this compound -labeled Probe A->B D Intravenously Inject Probe B->D C Anesthetize Mouse C->D E Acquire NIR Images at Multiple Time Points D->E F Analyze Tumor-to-Background Ratio E->F

Caption: General workflow for in vivo tumor imaging.

Conclusion

This compound and its derivatives, particularly SiR700, are powerful tools for NIR imaging in both cellular and in vivo applications. Their enhanced photostability, biocompatibility, and the potential for creating activatable probes make them highly suitable for targeted cancer imaging and other molecular imaging applications. The protocols and data presented here provide a foundation for researchers to effectively utilize these advanced fluorophores in their studies.

References

Troubleshooting & Optimization

How to reduce Rhodamine 700 photobleaching in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the photobleaching of Rhodamine 700 in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

Q2: What are the primary factors that contribute to the photobleaching of this compound?

A2: The main drivers of photobleaching for rhodamine dyes, including this compound, are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can also significantly accelerate photobleaching by reacting with the excited fluorophore.

Q3: How can I minimize this compound photobleaching in my experiments?

A3: Several strategies can be employed to minimize photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time that still provides a sufficient signal-to-noise ratio.

  • Use Antifade Reagents: Incorporate a commercially available antifade mounting medium for fixed cells or a specialized live-cell imaging medium containing antioxidants.

  • Minimize Exposure: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.

  • Choose the Right Imaging System: If available, use more sensitive detectors that require less excitation light.

Q4: Are there antifade reagents specifically validated for this compound?

A4: While specific quantitative data for this compound is limited in readily available literature, antifade reagents effective for other near-infrared dyes, such as Alexa Fluor 700, are expected to perform well with this compound due to their similar spectral properties. Commercial antifade mountants from various suppliers are designed to work across a broad spectrum of fluorophores.

Q5: Can I use antifade reagents for live-cell imaging with this compound?

A5: Standard antifade mounting media for fixed cells are often toxic to live cells. For live-cell imaging, it is crucial to use reagents specifically designed for this purpose, such as ProLong™ Live Antifade Reagent, which are formulated to be non-toxic and reduce photobleaching in living samples.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to address common issues related to this compound photobleaching.

Problem: My this compound signal fades too quickly during image acquisition.

Possible Cause Troubleshooting Step
Excessive Excitation Power Reduce the laser power to the minimum level required for a good signal. Use neutral density filters if available to attenuate the light source.[2]
Long Exposure Times Decrease the camera exposure time or increase the scan speed on a confocal microscope.
No Antifade Reagent Used For fixed cells, use a high-quality antifade mounting medium. For live cells, add a live-cell compatible antifade reagent to the imaging medium.[1]
Suboptimal Imaging Buffer For live-cell imaging, ensure the medium is fresh and considers using specialized imaging buffers that can help reduce phototoxicity and photobleaching.[3]
Sample Heating Ensure the sample is not being excessively heated by the microscope's illumination source, as high temperatures can increase the rate of photobleaching.

Problem: My this compound signal is dim from the start.

Possible Cause Troubleshooting Step
Low Staining Concentration Optimize the concentration of the this compound conjugate.
Suboptimal Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound (Excitation max ~650 nm, Emission max ~675 nm).
Incorrect Mounting Medium Some mounting media can cause initial quenching of the fluorescence signal. Test different antifade reagents to find one that provides the best initial brightness and photostability.
Poor Antibody/Probe Performance If using an antibody conjugate, verify the quality and specificity of the antibody.

Quantitative Data

While specific photobleaching rates for this compound with various antifade reagents are not extensively published, the following table provides a qualitative performance comparison of commercial antifade mountants with Alexa Fluor 700, a spectrally similar dye. This data can serve as a useful guide for selecting an appropriate antifade reagent for this compound.

Table 1: Performance of Commercial Antifade Mountants with Alexa Fluor 700 *

Antifade MountantPerformance with Alexa Fluor 700
ProLong™ Glass+++
ProLong™ Diamond+++
ProLong™ Gold+++

*Data adapted from Thermo Fisher Scientific product literature.[4] Performance rating: +++ = Best, ++ = Better, + = Good.

Experimental Protocols

Protocol 1: Mounting Fixed Cells Stained with this compound using ProLong™ Diamond Antifade Mountant

This protocol describes the procedure for mounting fixed cells stained with a this compound conjugate to minimize photobleaching.

Materials:

  • Fixed and stained cells on coverslips

  • ProLong™ Diamond Antifade Mountant

  • Microscope slides

  • Pipette and pipette tips

  • Forceps

  • Nail polish or sealant (optional)

Procedure:

  • Equilibrate Mountant: Allow the ProLong™ Diamond Antifade Mountant to equilibrate to room temperature.

  • Prepare Slide: Place a clean microscope slide on a flat surface.

  • Apply Mountant: Dispense one drop of ProLong™ Diamond Antifade Mountant onto the center of the microscope slide.

  • Mount Coverslip: Using forceps, carefully pick up the coverslip with the stained cells. Gently touch the edge of the coverslip to a lint-free wipe to remove excess buffer.

  • Invert the coverslip and slowly lower it onto the drop of mounting medium at an angle to avoid trapping air bubbles.

  • Cure: Allow the slide to cure in the dark at room temperature for 24 hours for optimal antifade performance and refractive index matching.

  • (Optional) Seal Coverslip: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant after the mountant has cured.

  • Image: Image the sample using appropriate laser lines and filter sets for this compound.

Protocol 2: Live-Cell Imaging with this compound and ProLong™ Live Antifade Reagent

This protocol provides a general guideline for reducing photobleaching during live-cell imaging of cells labeled with this compound.

Materials:

  • Live cells stained with a this compound probe in a suitable imaging dish or chamber

  • ProLong™ Live Antifade Reagent

  • Complete cell culture medium or imaging buffer

  • Incubator

Procedure:

  • Prepare Antifade Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in the desired complete cell culture medium or imaging buffer.

  • Incubate Cells: Replace the medium on the stained cells with the medium containing the antifade reagent.

  • Incubate the cells for at least 15 minutes at 37°C to allow the reagent to take effect.

  • Set Up Microscope: While the cells are incubating, turn on the microscope and the environmental chamber to allow them to equilibrate.

  • Optimize Imaging Settings:

    • Use the lowest laser power that provides a detectable signal.

    • Use the fastest possible scan speed or shortest exposure time.

    • Minimize the field of view to the region of interest.

    • Use a sensitive detector if available.

  • Image Cells: Transfer the imaging dish to the microscope and begin image acquisition. Only expose the cells to light when actively capturing an image.

Visualizations

Experimental_Workflow_Fixed_Cell_Imaging Workflow for Fixed Cell Imaging with Antifade cluster_sample_prep Sample Preparation cluster_mounting Mounting cluster_imaging Imaging stain Stain Cells with This compound fix Fix and Permeabilize Cells stain->fix wash1 Wash Cells fix->wash1 apply_antifade Apply Antifade Mounting Medium wash1->apply_antifade mount_coverslip Mount Coverslip apply_antifade->mount_coverslip cure Cure for 24h in the Dark mount_coverslip->cure optimize Optimize Imaging Parameters cure->optimize acquire Acquire Images optimize->acquire

Caption: Workflow for fixed cell imaging with this compound.

Logical_Relationship_Photobleaching_Mitigation Strategies to Reduce this compound Photobleaching cluster_factors Contributing Factors cluster_solutions Mitigation Strategies photobleaching This compound Photobleaching light_intensity High Light Intensity light_intensity->photobleaching exposure_time Long Exposure Time exposure_time->photobleaching oxygen Molecular Oxygen oxygen->photobleaching reduce_light Reduce Light Intensity reduce_light->light_intensity reduce_exposure Minimize Exposure Time reduce_exposure->exposure_time antifade Use Antifade Reagents antifade->oxygen sensitive_detector Use Sensitive Detectors sensitive_detector->light_intensity

Caption: Factors contributing to and mitigating this compound photobleaching.

References

Rhodamine 700 Technical Support Center: Minimizing Background Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhodamine 700. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help optimize experimental results and reduce background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent dye that operates in the near-infrared (NIR) spectrum, with an excitation maximum around 643 nm and an emission maximum around 664 nm.[1] Its use in the NIR range is advantageous as it helps to avoid the natural autofluorescence of many biological samples, which typically occurs in the blue to green spectral regions.[2][3] This property can lead to a better signal-to-noise ratio in imaging experiments. This compound is often used for applications such as immunofluorescence, mitochondrial staining, and in-gel westerns.[2][3]

Q2: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence with this compound and other near-infrared dyes can stem from several sources:

  • Autofluorescence: Although reduced in the NIR spectrum, some tissues can still exhibit autofluorescence.

  • Non-specific binding: The dye or antibody-dye conjugate may bind to unintended targets in the sample.

  • Suboptimal antibody concentrations: Using too much primary or secondary antibody is a common cause of high background.

  • Inadequate washing: Failure to sufficiently wash away unbound dye or antibodies will result in a generalized high background.

  • Dye aggregation: At high concentrations, rhodamine dyes can form aggregates, which may bind non-specifically.

  • Contaminated reagents or equipment: Dust or residual dye on imaging surfaces can contribute to background noise.

Q3: How should I store this compound and its conjugates?

Proper storage is crucial to maintain the performance of this compound. The powdered form should be stored at -20°C in a dark, desiccated container. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C, protected from light and moisture. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can obscure your specific signal, making data interpretation difficult. Use the following guide to diagnose and resolve the issue.

High_Background_Troubleshooting cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Diagnosis & Solutions start High Background Signal unstained_control Examine Unstained Control start->unstained_control secondary_only Run Secondary Antibody Only Control start->secondary_only autofluorescence High background in unstained sample? (Autofluorescence) unstained_control->autofluorescence nonspecific_secondary Background in secondary only control? (Non-specific 2° Ab binding) secondary_only->nonspecific_secondary autofluorescence->nonspecific_secondary No solution_auto Solutions for Autofluorescence: - Change fixation method - Use quenching agents - Optimize spectral settings autofluorescence->solution_auto Yes nonspecific_primary Background only with 1° + 2° Ab? (Non-specific 1° Ab binding or concentration issues) nonspecific_secondary->nonspecific_primary No solution_secondary Solutions for 2° Ab Issues: - Titrate 2° antibody - Use pre-adsorbed 2° antibody - Optimize blocking buffer nonspecific_secondary->solution_secondary Yes solution_primary Solutions for 1° Ab/Concentration Issues: - Titrate 1° antibody - Optimize incubation time/temp - Improve washing steps nonspecific_primary->solution_primary Yes

A logical workflow for troubleshooting high background fluorescence.
ProblemPotential CauseRecommended Solution
High background in unstained control Autofluorescence- Change fixation method (e.g., from aldehyde-based to alcohol-based). - Use an autofluorescence quenching agent like Sudan Black B (being mindful of its own fluorescence in the far-red). - Ensure you are using appropriate narrow-band filters for the near-infrared spectrum.
High background with secondary antibody only Non-specific binding of the secondary antibody- Titrate the secondary antibody to determine the optimal concentration. - Use a pre-adsorbed secondary antibody to reduce cross-reactivity. - Optimize the blocking buffer; consider using a commercial blocking buffer designed for near-infrared applications.
High background only when both primary and secondary antibodies are used - Primary antibody concentration too high - Non-specific binding of the primary antibody - Inadequate washing- Titrate the primary antibody to find the optimal signal-to-noise ratio. - Increase the number and duration of wash steps. - Add a non-ionic detergent like Tween-20 to the wash buffer.
Uneven or speckled background - Dye/antibody aggregates - Contamination of buffers or surfaces - Membrane or slide drying out- Centrifuge antibody solutions before use to pellet aggregates. - Ensure all buffers are freshly prepared and filtered. - Clean imaging surfaces thoroughly before use. - Keep the sample hydrated throughout the staining procedure.

Issue 2: Weak or No Signal

A faint or absent signal can be equally frustrating. The following table outlines potential causes and solutions.

ProblemPotential CauseRecommended Solution
Weak or no signal - Antibody concentration too low - Incompatible primary and secondary antibodies - Photobleaching- Titrate the primary and secondary antibodies to a higher concentration. - Ensure the secondary antibody is raised against the host species of the primary antibody. - Use an anti-fade mounting medium. - Minimize exposure of the sample to excitation light.
- Incorrect filter sets- Verify that the excitation and emission filters are appropriate for this compound (Excitation ~643 nm, Emission ~664 nm).
- Low antigen expression- Use a positive control to confirm the presence of the target antigen.

Experimental Protocols

General Immunofluorescence Protocol with this compound-conjugated Secondary Antibody

This protocol provides a general workflow. Optimization of antibody concentrations, incubation times, and blocking buffers is highly recommended for each specific experimental system.

IF_Workflow cluster_0 Sample Preparation cluster_1 Blocking & Staining cluster_2 Imaging fixation 1. Fixation (e.g., 4% PFA) permeabilization 2. Permeabilization (e.g., 0.1-0.5% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., Normal serum, BSA, or commercial NIR block) permeabilization->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab wash1 5. Washing primary_ab->wash1 secondary_ab 6. This compound Secondary Ab Incubation wash1->secondary_ab wash2 7. Washing secondary_ab->wash2 mounting 8. Mounting (with anti-fade reagent) wash2->mounting imaging 9. Imaging (Ex: ~643 nm, Em: ~664 nm) mounting->imaging

A general workflow for immunofluorescence using a this compound conjugate.

Methodology:

  • Cell/Tissue Preparation: Prepare your cells or tissue sections on slides or coverslips as per your standard protocol.

  • Fixation: Fix the samples, for example, with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Blocking: Incubate with a suitable blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding. For near-infrared applications, a commercial blocking buffer may be optimal. Alternatively, use a buffer containing 5-10% normal serum from the species in which the secondary antibody was raised.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration) and incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the samples three times with wash buffer (e.g., PBS with 0.1% Tween-20) for 5-10 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer to its optimal concentration (typically in the range of 1:5,000 to 1:20,000 for NIR antibodies). Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 7.

  • Mounting: Mount the coverslip onto a slide using a mounting medium containing an anti-fade reagent.

  • Imaging: Acquire images using a fluorescence microscope or confocal system equipped with appropriate filters for this compound (Excitation ~643 nm, Emission ~664 nm).

Mitochondrial Staining with this compound

This compound can be used to stain mitochondria in living cells. The following is a general protocol that should be optimized for your specific cell type and experimental conditions.

Methodology:

  • Cell Culture: Plate cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Prepare a working solution of this compound in a warm (37°C) buffer or growth medium. The optimal concentration should be determined by titration, but a starting range of 50-200 nM can be tested.

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Longer incubation times may result in brighter staining but should be monitored for potential cytotoxicity.

  • Washing (Optional but Recommended): While not always necessary, washing the cells with a buffer like PBS after incubation can help to reduce background fluorescence from unbound dye.

  • Imaging: Image the live cells using a fluorescence microscope with appropriate filter sets for this compound.

Quantitative Data Summary

The optimal concentrations and incubation times for this compound are highly dependent on the specific application, cell or tissue type, and the expression level of the target antigen. Therefore, the following tables provide general starting ranges for optimization.

Table 1: Recommended Starting Concentrations for Optimization

ApplicationReagentStarting Concentration Range
Immunofluorescence Primary Antibody1:100 - 1:1000 dilution
This compound Secondary Antibody1:5,000 - 1:20,000 dilution
Mitochondrial Staining This compound50 nM - 200 nM

Table 2: Recommended Incubation Times for Optimization

ApplicationStepRecommended TimeTemperature
Immunofluorescence Blocking1 hourRoom Temperature
Primary Antibody1-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody1-2 hoursRoom Temperature
Mitochondrial Staining Dye Incubation30-60 minutes37°C

By following these guidelines and systematically troubleshooting any issues that arise, you can minimize background fluorescence and achieve high-quality, reproducible results with this compound.

References

Technical Support Center: Rhodamine 700 & Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rhodamine 700 while maintaining optimal cell viability. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in cell biology?

This compound is a near-infrared fluorescent laser dye.[1][2][3][4] In cell biology, it is commonly used for staining mitochondria.[1] Its near-infrared fluorescence properties make it suitable for applications where minimizing autofluorescence from biological samples is crucial.

Q2: What is the optimal concentration of this compound for cell staining?

The optimal concentration of this compound is highly dependent on the specific cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration that provides a strong fluorescent signal without inducing significant cytotoxicity.

Q3: How can I determine the cytotoxicity of this compound in my cell line?

To determine the cytotoxic effects of this compound, you should perform a cell viability assay, such as the MTT assay or staining with Calcein-AM and Propidium Iodide. These assays will help you identify the concentration at which this compound starts to negatively impact cell health.

Q4: What are the excitation and emission wavelengths of this compound?

The excitation maximum of this compound is approximately 643 nm, and the emission maximum is around 664 nm.

Q5: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in a solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), protected from light and moisture. To avoid repeated freeze-thaw cycles, it is best to store the solution in aliquots.

Experimental Protocols

Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound and determine a suitable concentration for your experiments using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow the cells to attach.

  • Treatment Preparation: Prepare serial dilutions of your this compound stock solution in complete medium. It is advisable to test a wide range of concentrations to identify the IC50 value (the concentration at which 50% of cells are non-viable).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the different this compound dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used for dilution).

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control.

Data Presentation

Use the following table to record and compare the results from your dose-response experiment.

This compound ConcentrationIncubation Time (hours)Absorbance (570 nm)Cell Viability (%)Observations (e.g., cell morphology)
Control (0 µM)24100
Concentration 124
Concentration 224
Concentration 324
...24
Control (0 µM)48100
Concentration 148
Concentration 248
...48

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed at Low this compound Concentrations

  • Question: My cells are showing signs of stress or death even at low concentrations of this compound. What could be the cause?

  • Answer:

    • Prolonged Incubation Time: The incubation time might be too long. Try reducing the incubation period. A time-course experiment can help identify the shortest incubation time that still provides a sufficient fluorescent signal.

    • Cellular Stress: Ensure your cell culture conditions are optimal. Factors like over-confluency or rough handling can make cells more susceptible to the toxic effects of fluorescent dyes.

    • Phototoxicity: Rhodamine dyes can generate reactive oxygen species (ROS) upon illumination, which can be toxic to cells. Reduce the intensity and duration of light exposure during imaging.

    • Contamination: Check your cell cultures for any microbial contamination, as this can worsen cytotoxicity.

Issue 2: Weak or No Fluorescent Signal

  • Question: I am not observing a strong fluorescent signal after staining with this compound. How can I improve this?

  • Answer:

    • Insufficient Concentration: The concentration of this compound may be too low. Incrementally increase the concentration, but be mindful of potential cytotoxicity by performing a viability assay in parallel.

    • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation: ~643 nm, Emission: ~664 nm).

    • Suboptimal pH: The pH of your imaging medium can affect the fluorescence of rhodamine dyes. Make sure the pH is within the optimal range for your cells and the dye.

Issue 3: High Background Fluorescence

  • Question: My images have high background fluorescence, which is obscuring the signal from my cells. What can I do to reduce it?

  • Answer:

    • Excessive Dye Concentration: You might be using too high a concentration of this compound. Reduce the concentration to the lowest level that still provides a detectable signal.

    • Inadequate Washing: Ensure you are thoroughly washing the cells after staining to remove any unbound dye.

    • Non-specific Binding: Some cell types may exhibit non-specific binding of rhodamine dyes. You can try using a blocking solution, such as Bovine Serum Albumin (BSA), before adding the this compound.

Visualizations

experimental_workflow Experimental Workflow for Optimal this compound Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis start Seed cells in a 96-well plate prep_dye Prepare serial dilutions of this compound start->prep_dye treat Treat cells with this compound dilutions prep_dye->treat incubate Incubate for desired time (e.g., 24h, 48h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt formazan Incubate for formazan crystal formation add_mtt->formazan solubilize Solubilize formazan crystals formazan->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate cell viability (%) measure->analyze end Determine optimal concentration analyze->end logical_relationships Factors Influencing Cell Viability in Fluorescence Microscopy cluster_inputs Experimental Parameters cluster_outcomes Experimental Outcomes conc This compound Concentration viability Cell Viability conc->viability inverse relationship signal Fluorescence Signal conc->signal direct relationship time Incubation Time time->viability inverse relationship time->signal direct relationship light Light Exposure (Intensity & Duration) light->viability inverse relationship (phototoxicity) viability->signal interdependent

References

Rhodamine 700 quenching effects and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Rhodamine 700. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quenching of this compound fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye notable for its emission in the near-infrared (NIR) spectrum.[1][2] It is commonly used as a laser dye and for staining mitochondria in living cells to assess mitochondrial membrane potential.[1][2]

Q2: What is fluorescence quenching and why is it a concern when using this compound?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For researchers using this compound, quenching can lead to diminished signal, reduced sensitivity, and inaccurate quantification in fluorescence microscopy and other applications. Understanding and mitigating quenching is crucial for obtaining reliable and reproducible experimental data.

Q3: What are the common causes of this compound fluorescence quenching?

Several factors can contribute to the quenching of this compound fluorescence. The most common include:

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[3] High-intensity light and prolonged exposure are primary contributors.

  • Concentration Quenching (Self-Quenching): At high concentrations, this compound molecules can form non-fluorescent dimers or aggregates, which leads to a decrease in fluorescence intensity.

  • Environmental Effects: Factors such as solvent polarity, pH, and temperature can significantly influence the fluorescence quantum yield of rhodamine dyes. For instance, an increase in solvent polarity can decrease both the fluorescence lifetime and quantum yield.

  • Interaction with Quenchers: Certain molecules, known as quenchers, can deactivate the excited state of this compound through various mechanisms, such as collisional (dynamic) quenching or the formation of a non-fluorescent ground-state complex (static quenching).

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Weak or Fading Fluorescent Signal

Possible Cause: Photobleaching.

Solutions:

  • Minimize Light Exposure:

    • Reduce the intensity of the excitation light by using neutral density filters.

    • Decrease the exposure time during image acquisition.

    • Use the lowest possible laser power in confocal microscopy.

    • Keep the sample in the dark whenever possible.

  • Use Antifade Reagents:

    • Mount fixed samples in a commercially available antifade mounting medium. These reagents protect the fluorophore from photobleaching.

  • Optimize Imaging Buffer:

    • For live-cell imaging, ensure the imaging buffer is optimized to maintain cell health and reduce the production of reactive oxygen species that can contribute to photobleaching.

Possible Cause: Suboptimal Dye Concentration.

Solutions:

  • Optimize Concentration: Perform a concentration titration to find the optimal dye concentration that provides a strong signal without causing significant self-quenching.

  • Ensure Monomeric Dye: Prepare fresh dilutions of this compound from a stock solution to minimize the formation of aggregates.

Possible Cause: Environmental Factors.

Solutions:

  • Solvent Selection: Be aware that the fluorescence quantum yield of rhodamines is solvent-dependent. Non-polar solvents may yield higher fluorescence intensity.

  • pH and Temperature Control: Maintain a stable pH and temperature during the experiment, as fluctuations can affect fluorescence intensity. For many rhodamines, fluorescence is stable above pH 6.

Problem 2: High Background Signal

Possible Cause: Non-specific binding of this compound.

Solutions:

  • Washing Steps: Increase the number and duration of washing steps after staining to remove unbound dye.

  • Blocking: For immunofluorescence applications, use a suitable blocking agent (e.g., BSA or serum) to reduce non-specific antibody binding.

Possible Cause: Autofluorescence from cells or medium.

Solutions:

  • Use appropriate controls: Image unstained cells to determine the level of autofluorescence.

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence background.

Quantitative Data

The following table summarizes the key photophysical properties of this compound.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~650 nm
Emission Maximum (λem) ~675 nm
Molecular Weight 538.94 g/mol
Fluorescence Lifetime (τ) ~1.9 nsGlycerol-water mixture
Solubility Soluble in DMSO

Experimental Protocols

Detailed Protocol for Mitochondrial Staining with this compound and Prevention of Quenching

This protocol provides a general guideline for staining mitochondria in live cells with this compound while minimizing fluorescence quenching.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Antifade mounting medium (for fixed cells, if applicable)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation:

    • Prepare a fresh working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM. Start with a concentration series (e.g., 100 nM, 250 nM, 500 nM, 1 µM) to find the best balance between signal and background/quenching.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove unbound dye.

  • Imaging (Live Cells):

    • Image the cells immediately in PBS or a suitable imaging buffer.

    • Anti-quenching measures during imaging:

      • Minimize the exposure time and excitation light intensity.

      • Use a sensitive camera to allow for shorter exposure times.

      • Acquire images from a fresh field of view to avoid pre-photobleaching during focusing.

  • Fixation and Mounting (Optional):

    • After staining, cells can be fixed (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip with nail polish and store the slides in the dark at 4°C.

Visualizations

Quenching_Troubleshooting_Workflow start Start: Weak or Fading This compound Signal is_live_or_fixed Live or Fixed Cell Imaging? start->is_live_or_fixed live_imaging Live Cell Imaging is_live_or_fixed->live_imaging Live fixed_imaging Fixed Cell Imaging is_live_or_fixed->fixed_imaging Fixed optimize_concentration Optimize Dye Concentration (Titration) live_imaging->optimize_concentration check_buffer Check Imaging Buffer (pH, Temperature) optimize_concentration->check_buffer minimize_exposure_live Minimize Light Exposure (Intensity, Duration) check_buffer->minimize_exposure_live end End: Optimized Signal minimize_exposure_live->end use_antifade Use Antifade Mounting Medium fixed_imaging->use_antifade optimize_staining_protocol Optimize Staining Protocol (Washing, Blocking) use_antifade->optimize_staining_protocol minimize_exposure_fixed Minimize Light Exposure (Intensity, Duration) optimize_staining_protocol->minimize_exposure_fixed minimize_exposure_fixed->end Quenching_Mechanisms cluster_quenching Quenching Pathways R700_ground This compound (Ground State) R700_excited This compound (Excited State) R700_ground->R700_excited Light Absorption concentration_quenching Concentration Quenching (Aggregation) R700_ground->concentration_quenching High Concentration static_quenching Static Quenching (Complex Formation) R700_ground->static_quenching Quencher Interaction photobleaching Photobleaching (Irreversible) R700_excited->photobleaching collisional_quenching Collisional Quenching (Dynamic) R700_excited->collisional_quenching fluorescence Fluorescence (Desired Outcome) R700_excited->fluorescence

References

Filter set recommendations for Rhodamine 700 imaging

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing Rhodamine 700 for fluorescence imaging. It includes recommended filter sets, troubleshooting advice for common issues, frequently asked questions, and a standard experimental protocol.

Recommended Filter Sets for this compound

This compound is a near-infrared fluorescent dye with an excitation maximum at approximately 643 nm and an emission maximum at around 664 nm[1]. Optimal imaging requires a filter set that is precisely matched to these spectral characteristics to maximize signal collection and minimize background noise.

Below is a summary of recommended filter specifications for successful this compound imaging.

Component Ideal Wavelength/Range (nm) Typical Commercially Available Range (nm) Purpose
Excitation Filter 643 ± 10640/20 (630-650)To selectively pass light that excites this compound.
Dichroic Beamsplitter ~655660 DCLP (Dichroic Longpass)To reflect excitation light towards the sample and transmit emitted fluorescence towards the detector.
Emission Filter 664 ± 20670/40 (650-690)To selectively pass the fluorescence emitted from this compound while blocking stray excitation light and background noise.

Troubleshooting Guide

This section addresses specific issues that users may encounter during this compound imaging experiments.

Q1: Why is my this compound signal weak or absent?

A weak or non-existent signal is a common issue in fluorescence microscopy and can stem from several factors.

  • Incorrect Filter Set: The most critical factor is ensuring your microscope's filter set is appropriate for this compound's spectra. Verify that the excitation and emission filters are centered around ~643 nm and ~664 nm, respectively[1]. An incorrect filter combination can lead to dim or no visible illumination[2].

  • Photobleaching: Although rhodamine dyes generally have good photostability, prolonged exposure to high-intensity excitation light can cause the fluorophore to fade[][4]. To mitigate this, reduce the excitation light intensity to the lowest level that provides an acceptable signal-to-noise ratio and minimize the sample's light exposure time. Using an anti-fade mounting medium can also help preserve the signal.

  • Low Dye Concentration: The staining solution may have a concentration that is too low for effective detection. It may be necessary to optimize the dye concentration for your specific sample type.

  • Suboptimal Sample Preparation: For fixed samples, the fixation and permeabilization protocol might interfere with the dye's ability to bind to its target. Ensure your chosen methods are compatible with the dye and the target molecule. For live-cell imaging, ensure the cells are healthy, as compromised cells can affect staining patterns.

  • Incorrect Microscope Settings: Check that the light source is on, the shutter is open, and the camera settings (gain, exposure time) are appropriately adjusted to detect the signal.

Q2: How can I reduce high background fluorescence?

High background can obscure your signal and make image analysis difficult.

  • Inadequate Washing: Insufficient washing after the staining step can leave unbound dye in the sample, contributing to high background fluorescence. Ensure washing steps are thorough.

  • Excessive Dye Concentration: Using too high a concentration of the fluorescent dye can lead to non-specific binding and increased background. Titrate the dye to find the optimal concentration that provides bright specific staining with low background.

  • Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence), which can interfere with the desired signal. To assess this, include an unstained control sample in your experiment.

  • Non-Specific Antibody Binding: If using a this compound-conjugated antibody, non-specific binding can be a major source of background. Use a blocking reagent and ensure the antibody has been validated for specificity.

Q3: My images appear unevenly illuminated. What is the cause?

Uneven illumination can be caused by misalignments in the microscope's light path.

  • Microscope Alignment: Ensure the microscope is properly configured for Köhler illumination. An off-center mercury burner lamp or misaligned field and aperture diaphragms can result in uneven brightness across the field of view.

  • Objective Issues: Check that the objective is correctly screwed into the turret and is clean. Immersion oil should be free of air bubbles, as these can scatter light and degrade image quality.

Below is a troubleshooting workflow to help diagnose and resolve common imaging issues.

G cluster_start cluster_solutions start Poor Image Quality WeakSignal Weak or No Signal start->WeakSignal HighBg High Background start->HighBg UnevenIllum Uneven Illumination start->UnevenIllum CheckFilters Verify Correct Filter Set WeakSignal->CheckFilters Cause? ReduceBleaching Minimize Photobleaching (Lower Light, Anti-fade) WeakSignal->ReduceBleaching Cause? OptimizeDye Optimize Dye Concentration WeakSignal->OptimizeDye Cause? CheckProtocol Review Staining Protocol WeakSignal->CheckProtocol Cause? HighBg->OptimizeDye Cause? WashSample Improve Washing Steps HighBg->WashSample Cause? CheckAutofluo Use Unstained Control HighBg->CheckAutofluo Cause? AlignScope Align Microscope (Köhler Illumination) UnevenIllum->AlignScope Cause?

Caption: A decision tree for troubleshooting poor this compound image quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent dye that was originally developed as a laser dye. It is notable for being one of the few rhodamine derivatives that fluoresces in the near-infrared part of the spectrum. It is often used for applications such as mitochondrial staining.

Q2: How should I store this compound?

This compound powder should be stored at or below -15°C, protected from light and moisture. Stock solutions are typically prepared in a solvent like DMSO and can be stored at -20°C for about a month or at -80°C for up to six months. Always refer to the manufacturer's specific storage instructions.

Q3: What are the main advantages of using a near-infrared dye like this compound?

Near-infrared (NIR) dyes offer several advantages for biological imaging. The longer wavelengths result in less light scattering and lower autofluorescence from cells and tissues, which can lead to a better signal-to-noise ratio and deeper tissue penetration compared to dyes that excite in the visible range.

Q4: Is this compound photostable?

Rhodamine dyes are generally known for their high photostability compared to other fluorophores like fluorescein. However, all fluorophores will eventually photobleach under intense or prolonged illumination. To maximize signal stability, it is crucial to use the lowest possible excitation power and minimize exposure time.

Experimental Protocols

General Protocol for Staining Fixed Cells with a this compound Conjugate

This protocol provides a general workflow for immunofluorescence staining. Conditions should be optimized for your specific cell type, target, and antibody conjugate.

1. Materials Required:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • This compound-conjugated primary or secondary antibody

  • Anti-fade mounting medium

2. Staining Procedure:

  • Fixation: Wash cells briefly with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If staining an intracellular target, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Repeat the washing step (Step 2).

  • Blocking: To reduce non-specific binding, incubate the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Antibody Incubation: Dilute the this compound-conjugated antibody in Blocking Buffer to its optimal concentration. Remove the blocking buffer from the cells and add the diluted antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS for 5-10 minutes each, protected from light, to remove unbound antibody.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope equipped with a filter set appropriate for this compound. Store slides at 4°C in the dark.

References

Rhodamine 700 stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhodamine 700. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound powder should be stored at 4°C, protected from light and moisture.[1] Stock solutions are best stored at -20°C or -80°C. For stock solutions in DMSO, storage at -20°C is recommended for up to one month, and at -80°C for up to six months, with protection from light and moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] For aqueous buffers, it is common practice to first dissolve the dye in a small amount of DMSO to create a concentrated stock solution, which can then be diluted in the buffer of choice.

Q3: What are the excitation and emission wavelengths of this compound?

The approximate excitation and emission maxima for this compound are 643 nm and 664 nm, respectively.[2]

Q4: How does pH affect the fluorescence of this compound?

While specific quantitative data for this compound is limited, the fluorescence of many rhodamine dyes is influenced by pH due to the equilibrium between a fluorescent open form and a non-fluorescent spirolactam form. Generally, in acidic conditions, the spirolactam ring opens, leading to increased fluorescence. However, some rhodamine derivatives have been shown to have stable fluorescence in the physiological pH range (around 4 to 9). It is recommended to test the stability of this compound in your specific buffer and pH range.

Q5: Is the fluorescence of this compound sensitive to temperature?

The fluorescence intensity of many rhodamine dyes, such as Rhodamine B, is known to be temperature-dependent. An increase in temperature often leads to a decrease in fluorescence quantum yield due to a process called dynamic quenching. Therefore, it is crucial to maintain a constant temperature during experiments where fluorescence intensity is being compared across different samples.

Q6: Which buffer system, PBS or Tris, is better for use with this compound?

There is no definitive "better" buffer for all applications of this compound, and the optimal choice depends on the specific experimental requirements.

  • Phosphate-Buffered Saline (PBS): A commonly used physiological buffer. However, phosphates can sometimes interact with certain enzymes or quench the fluorescence of some dyes.

  • Tris-Buffered Saline (TBS): An alternative physiological buffer that can be a good choice if phosphate interference is a concern.

It is advisable to test the stability and fluorescence intensity of this compound in both buffer systems to determine the most suitable one for your experiment.

Troubleshooting Guide

Issue 1: Weak or No Fluorescent Signal
Potential Cause Troubleshooting Steps
Incorrect Filter/Wavelength Settings Verify that the excitation and emission filters on your instrument are appropriate for this compound (Ex: ~643 nm, Em: ~664 nm).
Low Dye Concentration Prepare a fresh dilution of this compound and consider increasing the concentration.
Photobleaching Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium if applicable.
pH of the Buffer Check the pH of your buffer. For some rhodamines, fluorescence can be quenched at higher pH values due to the formation of the non-fluorescent spirolactam form.
Degraded Dye Ensure the dye has been stored correctly, protected from light and moisture. Prepare a fresh stock solution from the solid powder.
Quenching Certain components in your buffer or sample could be quenching the fluorescence. Try a simpler buffer system to test for this.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Steps
Excess Dye Concentration Reduce the concentration of this compound used for staining.
Inadequate Washing Increase the number and duration of washing steps to remove unbound dye.
Autofluorescence Image an unstained control sample to assess the level of autofluorescence from your sample itself.
Contaminated Buffer or Glassware Use fresh, high-purity buffer and clean glassware.

Experimental Protocols

Protocol for Assessing the pH Stability of this compound
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4 to pH 10). Common biological buffers like citrate, phosphate, and Tris can be used.

  • This compound Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Sample Preparation: Dilute the this compound stock solution to a final concentration (e.g., 1 µM) in each of the prepared buffers.

  • Fluorescence Measurement:

    • Use a fluorometer to measure the fluorescence intensity of each sample.

    • Set the excitation wavelength to ~643 nm and record the emission spectrum, noting the intensity at the emission maximum (~664 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH stability profile of this compound.

Protocol for Assessing the Photostability of this compound
  • Sample Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS or Tris) at a working concentration.

  • Instrumentation Setup:

    • Use a fluorescence microscope equipped with a stable light source (e.g., laser or LED).

    • Set the excitation and emission filters for this compound.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time point 0).

    • Continuously expose the sample to the excitation light.

    • Acquire images at regular intervals (e.g., every 30 seconds) for a set duration.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest in each image.

    • Normalize the intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.

Quantitative Data Summary

Specific quantitative data on the stability of this compound in different buffer conditions is not extensively available in the literature. The following tables provide a general overview based on the known properties of rhodamine dyes. Users are strongly encouraged to perform their own stability tests using the protocols provided above.

Table 1: General pH Stability of Rhodamine Dyes

pH RangeExpected Fluorescence BehaviorNotes
< 4Generally high fluorescenceThe spirolactam ring is predominantly in the open, fluorescent form.
4 - 9Variable, often stableMany rhodamines are stable in the physiological pH range, but this can be derivative-specific.
> 9Potentially decreased fluorescenceThe equilibrium may shift towards the non-fluorescent spirolactam form.

Table 2: General Temperature Stability of Rhodamine Dyes

Temperature ChangeExpected Fluorescence BehaviorNotes
IncreaseDecrease in fluorescence intensityThis is often due to increased non-radiative decay pathways (dynamic quenching).
DecreaseIncrease in fluorescence intensityReduced molecular motion can lead to a higher quantum yield.

Visualizations

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_dye Prepare this compound Stock (DMSO) dilute Dilute Stock in Buffers prep_dye->dilute prep_buffers Prepare Buffers (Varying pH or Type) prep_buffers->dilute measure Measure Fluorescence (Fluorometer/Microscope) dilute->measure plot Plot Intensity vs. Condition (pH/Time) measure->plot analyze Determine Stability Profile plot->analyze

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Weak_Signal Troubleshooting Weak Fluorescent Signal start Weak or No Signal check_settings Check Instrument Settings (Filters/Wavelengths) start->check_settings check_conc Increase Dye Concentration check_settings->check_conc Incorrect outcome_ok Signal Improved check_settings->outcome_ok Corrected check_bleach Minimize Light Exposure check_conc->check_bleach Ineffective check_conc->outcome_ok Effective check_ph Verify Buffer pH check_bleach->check_ph Ineffective check_bleach->outcome_ok Effective check_storage Prepare Fresh Stock Solution check_ph->check_storage Ineffective check_ph->outcome_ok Effective outcome_no Still No/Weak Signal check_storage->outcome_no

Caption: Decision tree for troubleshooting a weak this compound signal.

References

Technical Support Center: Managing Spectral Bleed-Through with Rhodamine 700

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address spectral bleed-through issues encountered when using Rhodamine 700 in fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through?

A1: Spectral bleed-through, also known as crossover or crosstalk, is an artifact in multicolor fluorescence imaging where the emission signal from one fluorophore is detected in the detection channel of another.[1][2] This occurs because the emission spectra of fluorophores are often broad and can overlap.[2][3] For instance, the tail of the emission spectrum of a donor fluorophore can extend into the detection range of an acceptor fluorophore, leading to a false positive signal.

Q2: Why is this compound prone to causing spectral bleed-through?

A2: this compound is a near-infrared fluorescent dye.[4] While it has a relatively large Stokes shift, its broad emission spectrum can still overlap with the excitation or emission spectra of other fluorophores used in a multicolor experiment, particularly those in the far-red or near-infrared range. This potential for spectral overlap makes it a candidate for causing or being affected by spectral bleed-through.

Q3: What are the consequences of uncorrected spectral bleed-through?

A3: Uncorrected spectral bleed-through can lead to inaccurate experimental results, including false positives in colocalization studies, incorrect quantification of fluorescence intensity, and skewed data in Förster Resonance Energy Transfer (FRET) experiments. It complicates the interpretation of data by creating the appearance of a signal where there is none.

Troubleshooting Guides

Issue 1: You are observing a signal in your target channel from a sample stained only with this compound.

This indicates that the emission from this compound is bleeding into another detection channel.

Solution:

  • Optimize Filter Sets: Ensure you are using the most suitable filter set for this compound and any other fluorophores in your panel. Using filters with narrower bandwidths can help to specifically detect the peak emission of your target fluorophore and reduce the collection of off-target signals.

  • Sequential Scanning: In confocal microscopy, acquire the image for the this compound channel separately from the other channels. By using sequential scanning, only one laser is active at a time, which prevents the excitation of one dye from causing bleed-through into another's detection channel.

  • Adjust Detector Slits (Confocal Microscopy): If your confocal microscope has adjustable detector slits (Variable Bandwidth Filters - VBF), you can narrow the detection window for the affected channel to minimize the collection of bleed-through signal from this compound.

Issue 2: The signal from another fluorophore is appearing in the this compound detection channel.

This suggests that another dye in your experiment is bleeding into the channel designated for this compound.

Solution:

  • Select Appropriate Fluorophores: When designing your experiment, choose fluorophores with well-separated emission spectra to minimize overlap.

  • Perform Compensation Controls: For quantitative applications like flow cytometry, it is essential to run single-color compensation controls. This involves preparing samples stained with each individual fluorophore used in your experiment. These controls are then used by the software to calculate and subtract the spectral overlap from your multicolor data.

  • Utilize Spectral Unmixing: For complex multicolor imaging, spectral unmixing is a powerful software-based technique. This method involves acquiring the complete emission spectrum of each fluorophore in your sample and then using an algorithm to separate the individual contributions of each dye to the overall signal.

Experimental Protocols

Protocol 1: Performing Single-Color Compensation Controls for Flow Cytometry

This protocol outlines the steps to prepare and use single-color controls to correct for spectral bleed-through in flow cytometry experiments involving this compound.

Materials:

  • Your experimental cells or antibody capture beads.

  • All fluorophore-conjugated antibodies used in your multicolor panel, including your this compound conjugate.

  • Unstained cells or beads (negative control).

  • Appropriate buffers and tubes for flow cytometry.

Methodology:

  • Prepare Single-Stained Samples: For each fluorophore in your panel (including this compound), prepare a separate tube containing your cells or beads stained with only that single fluorophore.

  • Prepare an Unstained Control: Prepare a tube of unstained cells or beads. This will serve as your negative control.

  • Set Voltages: Use the unstained control to set the forward scatter (FSC) and side scatter (SSC) voltages and to establish the baseline fluorescence.

  • Acquire Single-Color Data: Run each of your single-stained samples on the flow cytometer and record the data. Ensure the positive signal is on scale and sufficiently bright.

  • Calculate Compensation: Use the flow cytometry software's compensation algorithm to calculate the spectral overlap between all the fluorophores. The software will use the data from your single-stained controls to create a compensation matrix that corrects for the bleed-through.

Protocol 2: Spectral Unmixing Workflow for Fluorescence Microscopy

This protocol provides a general workflow for using spectral unmixing to correct for bleed-through in images containing this compound.

Methodology:

  • Acquire Reference Spectra:

    • Prepare a slide with cells stained only with this compound.

    • Prepare separate slides for each of the other fluorophores used in your experiment.

    • Using the spectral imaging mode on your microscope, acquire a reference emission spectrum (lambda stack) for each individual fluorophore.

  • Acquire Image of Your Multicolor Sample: Image your fully stained experimental sample using the same spectral imaging settings.

  • Perform Spectral Unmixing: In your imaging software, use the spectral unmixing function.

    • Load the previously acquired reference spectra for each fluorophore.

    • The software will then use these reference spectra to calculate the contribution of each fluorophore to the mixed spectrum in your experimental image, effectively separating the signals and removing the bleed-through.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Wavelength (max)643 nm
Emission Wavelength (max)664 nm
SolventDMSO

Visualizations

experimental_workflow Workflow for Correcting Spectral Bleed-Through cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis unstained Unstained Control acquire_controls Acquire Controls unstained->acquire_controls single_rh700 This compound Only single_rh700->acquire_controls single_other Other Fluorophore Only single_other->acquire_controls multi_sample Multicolor Sample acquire_multi Acquire Multicolor Image multi_sample->acquire_multi compensation Compensation Calculation acquire_controls->compensation Flow Cytometry unmixing Spectral Unmixing acquire_controls->unmixing Microscopy acquire_multi->compensation acquire_multi->unmixing corrected_data Corrected Data compensation->corrected_data unmixing->corrected_data

Caption: Workflow for correcting spectral bleed-through.

logical_relationship Decision Tree for Troubleshooting Spectral Bleed-Through start Spectral Bleed-Through Suspected check_controls Run Single-Color Controls start->check_controls bleed_present Bleed-Through Confirmed? check_controls->bleed_present no_bleed No Significant Bleed-Through bleed_present->no_bleed No optimize_hardware Optimize Hardware Settings (Filters, Sequential Scan) bleed_present->optimize_hardware Yes hardware_sufficient Sufficient Correction? optimize_hardware->hardware_sufficient software_correction Apply Software Correction (Compensation/Unmixing) hardware_sufficient->software_correction No final_image Analyze Corrected Data hardware_sufficient->final_image Yes software_correction->final_image

Caption: Troubleshooting decision tree for spectral bleed-through.

References

Best practices for storing and handling Rhodamine 700 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and using Rhodamine 700 stock solutions in research applications.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

This compound is most soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can impact solubility.[] For difficult-to-dissolve preparations, gentle warming to 37°C and ultrasonication can aid in complete dissolution.[]

Q2: How should I store this compound powder and its stock solutions?

Proper storage is critical to maintain the stability and performance of this compound. The solid powder should be stored at 4°C, protected from light and moisture.[] Once dissolved, stock solutions have different storage requirements based on temperature. To prevent degradation from repeated freeze-thaw cycles, it is essential to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store my this compound stock solution at -20°C?

Yes, you can store the stock solution at -20°C for short-term use. However, its stability is limited to approximately one month at this temperature. For long-term storage, -80°C is strongly recommended.

Q4: What are the primary applications of this compound?

This compound is a near-infrared fluorescent dye. It was originally developed as a laser dye and is now commonly used for mitochondrial staining in live cells. Its fluorescent properties also make it suitable for labeling proteins and other biomolecules to study their localization and dynamics within cells.

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage TemperatureDuration of StabilityStorage Conditions
Solid Powder 4°CAs indicated by manufacturerSealed, away from light and moisture
Stock Solution -20°CUp to 1 monthAliquoted, sealed, away from light
Stock Solution -80°CUp to 6 monthsAliquoted, sealed, away from light

Table 2: Stock Solution Preparation (in DMSO)

Desired Stock ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 1.8555 mL9.2775 mL18.5549 mL
5 mM 0.3711 mL1.8555 mL3.7110 mL
10 mM 0.1855 mL0.9277 mL1.8555 mL
Data is based on a molecular weight of 538.94 g/mol .

Experimental Protocols

Detailed Protocol: Live-Cell Mitochondrial Staining

This protocol provides a general guideline for staining mitochondria in live mammalian cells using this compound. Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (Excitation/Emission ~643/664 nm)

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration in the range of 100-500 nM is recommended.

  • Cell Staining: Remove the existing medium from the cultured cells and replace it with the freshly prepared staining solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal incubation time can vary between cell types.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for this compound. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.

Troubleshooting Guides

Problem: Weak or No Fluorescent Signal

Possible CauseRecommended Solution
Incorrect filter set Ensure the excitation and emission filters on the microscope are appropriate for this compound (Ex/Em: ~643/664 nm).
Low dye concentration Increase the working concentration of this compound in the staining solution. Perform a titration to find the optimal concentration.
Photobleaching Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium if imaging fixed cells. Reduce laser power and exposure times during image acquisition.
Dye degradation Ensure the stock solution has been stored correctly and is within its stability period. Avoid repeated freeze-thaw cycles by using aliquots.
Loss of mitochondrial membrane potential For mitochondrial staining, the signal depends on active mitochondria. If cells are unhealthy, the signal will be weak. Include a positive control of healthy cells.

Problem: High Background or Non-Specific Staining

Possible CauseRecommended Solution
Dye concentration too high Reduce the working concentration of this compound. Excess dye can bind non-specifically to other cellular structures.
Inadequate washing Increase the number and duration of washing steps after incubation to thoroughly remove any unbound dye.
Dye precipitation Ensure the dye is fully dissolved in the working solution. Centrifuge the staining solution before use to pellet any aggregates.
Cellular autofluorescence Image an unstained sample of cells using the same filter set to determine the level of natural autofluorescence. This is often more prominent in the blue and green channels.

Visualized Workflows and Pathways

G cluster_prep Workflow: this compound Stock Solution Preparation start Start: Obtain this compound Powder equilibrate Equilibrate vial to room temperature to prevent moisture condensation start->equilibrate 1. dissolve Dissolve powder in anhydrous DMSO (e.g., to 10 mM) equilibrate->dissolve 2. vortex Vortex and/or sonicate until fully dissolved dissolve->vortex 3. aliquot Aliquot into single-use tubes to avoid freeze-thaw cycles vortex->aliquot 4. store Store aliquots at -80°C for long-term stability aliquot->store 5. end_prep Ready for use store->end_prep G cluster_troubleshoot Diagram: Troubleshooting Fluorescence Issues start_trouble Problem Encountered issue Weak Signal or High Background? start_trouble->issue weak_signal Weak Signal issue->weak_signal Weak Signal high_bg High Background issue->high_bg High Background check_filters Are microscope filters correct for this compound? weak_signal->check_filters check_filters->weak_signal No, Correct Filters increase_conc Increase dye concentration or incubation time check_filters->increase_conc Yes check_storage Check stock solution storage and age increase_conc->check_storage reduce_conc Decrease dye concentration high_bg->reduce_conc improve_wash Improve washing steps (increase number/duration) reduce_conc->improve_wash check_autofluor Image unstained control to check for autofluorescence improve_wash->check_autofluor G cluster_pathway Visualization of a Signaling Pathway Component cluster_cell Cell rhodamine This compound (Fluorophore) probe Rh700-Labeled Probe rhodamine->probe ligand Targeting Ligand (e.g., Antibody, Peptide) ligand->probe receptor Membrane Receptor (Signaling Component) probe->receptor Binds to Target cascade Intracellular Signaling Cascade receptor->cascade response Cellular Response cascade->response

References

Validation & Comparative

A Head-to-Head Comparison: Rhodamine 700 vs. Alexa Fluor 700 for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical determinant of experimental success. Among the myriad of options, Rhodamine 700 and Alexa Fluor 700 have emerged as prominent choices for their emission profiles in the NIR spectrum. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in making an informed decision for your specific research needs.

At a Glance: Key Performance Indicators

PropertyThis compoundAlexa Fluor 700
Excitation Maximum (nm) ~643-650~696-702[1]
Emission Maximum (nm) ~664-680~719-723[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not specified in searches~192,000 - 205,000[2]
Quantum Yield (Φ) Not specified in searches~0.25[3]
Brightness (Ext. Coeff. x QY) Not specified in searches~48,000 - 51,250
Photostability Generally good for rhodamine classHigh[4]
Solubility Soluble in DMSOGood water solubility

Deep Dive into Performance Metrics

Spectral Properties: Both dyes operate within the near-infrared window, a region favored for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration compared to the visible spectrum. Alexa Fluor 700 exhibits a significant Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing spectral overlap and improving signal-to-noise ratios.

Experimental Protocols: Assessing Fluorophore Performance

To ensure a rigorous and unbiased comparison of near-infrared fluorophores, the following experimental protocols are recommended:

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.

  • Preparation of Solutions: Prepare dilute solutions of the test fluorophore (e.g., this compound) and a standard fluorophore with a similar emission range (e.g., Alexa Fluor 700 with a known quantum yield of 0.25) in the same high-purity solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Photostability Measurement
  • Sample Preparation: Prepare solutions of this compound and Alexa Fluor 700 at the same concentration in a suitable buffer or solvent.

  • Microscopy Setup: Use a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector.

  • Image Acquisition: Acquire a time-lapse series of images of each fluorophore solution under continuous illumination. It is crucial to use the same laser power, exposure time, and other imaging parameters for both samples.

  • Data Analysis: Measure the fluorescence intensity of a region of interest in the images over time. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability of the dye. A slower decay rate signifies higher photostability.

Visualizing Experimental Workflows

In Vivo Tumor Imaging Workflow

This workflow illustrates the typical steps involved in using near-infrared fluorophores for imaging tumors in a preclinical model.

in_vivo_tumor_imaging cluster_preparation Probe Preparation cluster_animal_model Animal Model cluster_imaging Imaging Procedure conjugation Fluorophore Conjugation (e.g., to an antibody) purification Purification of Conjugate conjugation->purification injection Intravenous Injection of Probe purification->injection tumor_induction Tumor Cell Implantation tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth tumor_growth->injection imaging Near-Infrared Fluorescence Imaging injection->imaging analysis Image Analysis & Quantification imaging->analysis cellular_uptake_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_microscopy Microscopy cell_seeding Cell Seeding cell_adherence Cell Adherence cell_seeding->cell_adherence probe_incubation Incubation with Fluorescent Probe cell_adherence->probe_incubation washing Washing to Remove Unbound Probe probe_incubation->washing fixation_permeabilization Fixation & Permeabilization (Optional) washing->fixation_permeabilization confocal_microscopy Confocal Microscopy fixation_permeabilization->confocal_microscopy colocalization_analysis Co-localization Analysis confocal_microscopy->colocalization_analysis

References

Validating Rhodamine 700 Staining: A Comparative Guide for Co-localization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate validation of fluorescent staining is paramount for robust and reproducible results. This guide provides a comprehensive comparison of Rhodamine 700 with alternative near-infrared (NIR) dyes for co-localization studies, supported by experimental data and detailed protocols.

This compound, a versatile fluorophore with emission in the near-infrared spectrum, is a valuable tool for various cellular imaging applications, including the study of mitochondrial and lysosomal dynamics. Its utility is further highlighted in tracking the intracellular fate of molecules such as muramyl dipeptide (MDP), a key activator of the innate immune system, to validate signaling pathways like NOD2 activation. This guide will delve into co-localization studies to validate this compound staining, comparing its performance with commonly used alternatives like Cyanine 5 (Cy5) and Alexa Fluor dyes.

Performance Comparison of Near-Infrared Dyes

The choice of a fluorescent dye for co-localization studies hinges on several key photophysical properties, including photostability, brightness (a product of molar extinction coefficient and quantum yield), and spectral overlap with other fluorophores.

A study comparing a silica-rhodamine derivative, SiR700, with the cyanine-based dyes Cy5.5 and Alexa Fluor 680 in an in vivo tumor model provides valuable insights into the performance of rhodamine-based NIR dyes. The SiR700 conjugate demonstrated a higher tumor-to-background ratio compared to the Cy5.5 conjugate, indicating better target specificity.[1] Furthermore, SiR700 exhibited superior biostability over Alexa Fluor 680.[1] Rhodamine core fluorophores are generally recognized for their enhanced photostability and high fluorescence quantum yield compared to cyanine-based dyes.[1]

Here is a summary of key quantitative data for these dye families:

FeatureRhodamine Family (General)Cyanine Dyes (e.g., Cy5)Alexa Fluor Dyes (e.g., Alexa Fluor 700)
Relative Photostability Moderate to HighModerateHigh
Relative Brightness HighHighVery High
Quantum Yield Generally high~0.20~0.25 (for Alexa Fluor 700)
Advantages Good photostability, high quantum yield.High molar extinction coefficient.High brightness, exceptional photostability, pH insensitivity.
Disadvantages Can be prone to self-quenching at high concentrations.Prone to photobleaching and environmental sensitivity.Higher cost.

Experimental Protocols for Co-localization Studies

Accurate co-localization analysis requires meticulous experimental design and execution. Below are detailed protocols for validating this compound staining against mitochondrial and lysosomal markers, which can be adapted for comparison with other NIR dyes.

Co-localization of this compound with Mitochondria

This protocol outlines the steps for co-staining cells with a this compound-conjugated molecule and a mitochondrial marker like MitoTracker Green.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound-conjugated molecule of interest

  • MitoTracker Green FM (or other suitable mitochondrial marker)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells to achieve 60-70% confluency on the day of the experiment.

  • This compound Staining: Incubate cells with the this compound-conjugated molecule at the desired concentration and for the appropriate time at 37°C.

  • Mitochondrial Staining: During the last 20-30 minutes of the this compound incubation, add MitoTracker Green to the medium at a final concentration of 100-200 nM.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unbound probes.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a confocal microscope with separate channels for DAPI, MitoTracker Green, and this compound to prevent spectral bleed-through.

  • Analysis: Quantify the degree of co-localization by calculating the Pearson's correlation coefficient (PCC) or Manders' overlap coefficient (MOC) using appropriate image analysis software.

Co-localization of this compound with Lysosomes

This protocol describes the co-staining of cells with a this compound-conjugated molecule and a lysosomal marker like LysoTracker Green.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound-conjugated molecule of interest

  • LysoTracker Green DND-26 (or other suitable lysosomal marker)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells to achieve 60-70% confluency.

  • This compound Incubation: Treat cells with the this compound-conjugated molecule at the desired concentration and for the appropriate duration at 37°C.

  • Lysosomal Staining: In the final 30 minutes of the this compound incubation, add LysoTracker Green to the medium at a final concentration of 50-75 nM.

  • Washing: Wash the cells three times with pre-warmed PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Final Washes: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips using a mounting medium containing DAPI.

  • Imaging: Acquire images using a confocal microscope with distinct channels for DAPI, LysoTracker Green, and this compound.

  • Analysis: Perform quantitative co-localization analysis by calculating the PCC or MOC.

Visualizing Signaling Pathways and Workflows

To further elucidate the application of this compound in validating biological processes, we present diagrams for the NOD2 signaling pathway and a general experimental workflow for co-localization studies.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus MDP MDP-Rhodamine NOD2 NOD2 MDP->NOD2 Binding RIPK2 RIPK2 NOD2->RIPK2 Recruitment TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPKs TAK1->MAPK Activation NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPK->Inflammatory_Genes

NOD2 Signaling Pathway initiated by MDP-Rhodamine.

CoLocalization_Workflow Cell_Culture 1. Cell Seeding Staining 2. Staining with this compound & Organelle Marker Cell_Culture->Staining Washing1 3. Wash Staining->Washing1 Fixation 4. Fixation Washing1->Fixation Washing2 5. Wash Fixation->Washing2 Mounting 6. Mounting Washing2->Mounting Imaging 7. Confocal Microscopy Mounting->Imaging Analysis 8. Quantitative Analysis (PCC/MOC) Imaging->Analysis

Experimental Workflow for Co-localization Studies.

Conclusion

The validation of this compound staining through co-localization studies is a critical step in ensuring the accuracy of fluorescence microscopy data. While direct quantitative comparisons with other NIR dyes in this specific context are limited, the available evidence suggests that rhodamine-based dyes like this compound offer a robust combination of photostability and brightness. For applications requiring the utmost photostability and brightness, Alexa Fluor dyes present a superior, albeit more costly, alternative. The choice of fluorophore should ultimately be guided by the specific experimental requirements, including the duration of imaging, the need for multiplexing, and budget constraints. The provided protocols and workflows offer a solid foundation for conducting rigorous co-localization studies to validate the use of this compound and other near-infrared dyes in cellular imaging.

References

A Researcher's Guide to Negative Controls for Rhodamine 700 Labeling in Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of experimental approaches to ensure data integrity and specificity in fluorescence microscopy.

For researchers, scientists, and drug development professionals utilizing Rhodamine 700-labeled antibodies for immunofluorescence, ensuring the specificity of the fluorescent signal is paramount to generating reliable and publishable data. This guide provides a comprehensive comparison of essential negative control experiments, complete with detailed protocols and expected outcomes. Understanding and implementing these controls will enable researchers to confidently distinguish true target labeling from non-specific background, a critical step in the validation of experimental results.

The Critical Role of Negative Controls

Non-specific signal in immunofluorescence can arise from various sources, including the inherent autofluorescence of the sample, non-specific binding of the fluorescently labeled antibody, or interactions with the cellular environment. Negative control experiments are designed to identify and account for these sources of background noise, thereby validating the specificity of the observed signal from the this compound-labeled primary antibody.

Key Negative Control Experiments

Three fundamental negative control experiments are essential for validating immunofluorescence staining with a directly labeled antibody like this compound.

  • Isotype Control: This is arguably the most important control for a directly conjugated primary antibody. It involves using a non-immune antibody of the same immunoglobulin class (e.g., IgG1, IgG2a), subclass, and light chain, from the same host species, and conjugated to this compound at a similar dye-to-antibody ratio as the primary antibody.[1][2][3] This control helps to determine the level of background staining caused by non-specific binding of the antibody to Fc receptors on cells or other cellular components.

  • Unlabeled "No Primary" Control: In this control, the sample is processed through the entire staining protocol, but the this compound-labeled primary antibody is omitted. This control is crucial for identifying background fluorescence originating from the sample itself (autofluorescence) or from any non-specific binding of other reagents used in the experiment.

  • Autofluorescence Control: This involves examining an unstained sample under the same imaging conditions used for the this compound-labeled sample. This allows for the direct assessment of the intrinsic fluorescence of the cells or tissue at the emission wavelength of this compound. Tissues containing components like collagen, elastin, and lipofuscin can exhibit significant autofluorescence.

Experimental Protocols

Below are detailed protocols for performing a direct immunofluorescence experiment with a this compound-labeled antibody and the corresponding negative controls.

Protocol 1: Direct Immunofluorescence with this compound-Labeled Primary Antibody

Materials:

  • Cells or tissue sections on slides/coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, for intracellular targets)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin or normal serum from a non-reactive species in PBS)

  • This compound-labeled primary antibody

  • This compound-labeled isotype control antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for this compound (Excitation: ~650-700 nm, Emission: ~720-770 nm)

Procedure:

  • Sample Preparation: Prepare cells or tissue sections on slides or coverslips.

  • Fixation: Fix the samples with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (if required): For intracellular targets, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the samples in blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the this compound-labeled primary antibody to its optimal concentration in blocking buffer. Incubate the samples with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter set for this compound.

Protocol 2: Isotype Negative Control

Follow the exact same procedure as Protocol 1, but in Step 7 , replace the this compound-labeled primary antibody with the this compound-labeled isotype control antibody at the exact same concentration .

Protocol 3: Unlabeled "No Primary" Negative Control

Follow the exact same procedure as Protocol 1, but in Step 7 , incubate the samples with blocking buffer only, without any antibody.

Protocol 4: Autofluorescence Negative Control
  • Follow Steps 1-6 of Protocol 1 (Sample Preparation, Fixation, Washing, Permeabilization, Washing, and Blocking).

  • Proceed directly to Step 9 (Mounting) and Step 10 (Imaging) without any antibody incubation.

Data Presentation and Comparison

The quantitative data obtained from these experiments can be summarized to compare the performance of the this compound labeled antibody against the negative controls and alternative fluorophores. The key metric for comparison is the signal-to-noise ratio (S/N), where the signal is the mean fluorescence intensity of the specifically stained structure and the noise is the mean fluorescence intensity of the background or the negative control.

Table 1: Expected Signal Intensity Comparison

Experimental ConditionTarget Structure Mean Fluorescence Intensity (Arbitrary Units)Background Mean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio (S/N)Interpretation
This compound Labeled Primary Antibody High (e.g., 8000)Low (e.g., 500)High (16)Specific signal is clearly distinguishable from background.
This compound Isotype Control Low (e.g., 600)Low (e.g., 500)Low (~1.2)Indicates minimal non-specific binding of the antibody.
Unlabeled "No Primary" Control Very Low (e.g., 300)Very Low (e.g., 300)1Represents the level of autofluorescence and non-specific reagent binding.
Autofluorescence Control Very Low (e.g., 300)Very Low (e.g., 300)1Represents the intrinsic fluorescence of the sample.

Table 2: this compound Performance Comparison with Alternatives

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostabilityKey Advantage
This compound ~670~700++++++Good performance in the near-infrared spectrum.
Alexa Fluor 680 ~679~702++++++++High brightness and photostability.
DyLight 700 ~692~712++++++Spectrally similar to this compound.
Alexa Fluor 700 ~702~723++++++++Excellent brightness and photostability in the far-red spectrum.

Note: Relative brightness and photostability are generalized comparisons and can vary depending on the specific application and experimental conditions.

Visualizing Experimental Workflows

To further clarify the experimental design, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_final Final Steps & Analysis Prep Prepare Cells/Tissue Fix Fixation Prep->Fix Perm Permeabilization (optional) Fix->Perm Block Blocking Perm->Block Rhodamine Incubate with This compound Primary Ab Block->Rhodamine Isotype Incubate with This compound Isotype Control Block->Isotype NoPrimary Incubate with Blocking Buffer Only Block->NoPrimary Autofluorescence No Antibody Incubation Wash Washing Rhodamine->Wash Isotype->Wash NoPrimary->Wash Mount Mounting Autofluorescence->Mount Wash->Mount Image Imaging & Data Acquisition Mount->Image Analysis Quantitative Analysis (Signal-to-Noise Ratio) Image->Analysis

Caption: Experimental workflow for this compound labeling and negative controls.

Troubleshooting_Tree HighBackground High Background Signal in This compound Channel IsotypeHigh Is Isotype Control Signal High? HighBackground->IsotypeHigh NoPrimaryHigh Is 'No Primary' Control Signal High? IsotypeHigh->NoPrimaryHigh No FcBinding Potential non-specific antibody binding (Fc receptors). - Increase blocking incubation time. - Use Fc block reagent. IsotypeHigh->FcBinding Yes AutofluorescenceHigh Is Autofluorescence High? NoPrimaryHigh->AutofluorescenceHigh Yes ReagentIssue Non-specific reagent binding. - Check all buffers and reagents for contamination. NoPrimaryHigh->ReagentIssue No AutofluorescenceIssue High sample autofluorescence. - Use spectral unmixing. - Use a dye with a more red-shifted emission. AutofluorescenceHigh->AutofluorescenceIssue Yes SpecificSignal Signal is likely specific. Proceed with analysis. AutofluorescenceHigh->SpecificSignal No

Caption: Decision tree for troubleshooting high background in this compound labeling.

Conclusion

Rigorous use of negative controls is non-negotiable for obtaining reliable and interpretable data in immunofluorescence experiments. By systematically performing isotype, "no primary," and autofluorescence controls, researchers can effectively validate the specificity of their this compound labeling. This guide provides the necessary framework and protocols to implement these essential controls, ultimately leading to higher quality and more impactful scientific findings. When choosing a fluorophore, it is also important to consider alternatives like the Alexa Fluor and DyLight series, which may offer advantages in brightness and photostability for specific applications.

References

A Comparative Guide to Near-Infrared (NIR) Dyes: Rhodamine 700 vs. ICG, Cy7, and IRDye 800CW

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision for researchers and scientists engaged in a wide array of applications, from in vivo imaging to flow cytometry. The NIR window (roughly 700-900 nm) offers significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio. This guide provides an objective comparison of the performance of Rhodamine 700 against three other commonly used NIR dyes: Indocyanine Green (ICG), Cyanine7 (Cy7), and IRDye 800CW.

Quantitative Comparison of Spectral Properties

The fundamental photophysical properties of a fluorophore dictate its suitability for specific applications. Key parameters include the absorption and emission maxima, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

PropertyThis compoundIndocyanine Green (ICG)Cy7IRDye 800CW
Excitation Maximum (λex) ~650 nm[1]~780 nm[2]~750 nm~774 nm[3]
Emission Maximum (λem) ~680 nm~820 nm[2]~776 nm~789 nm[3]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Data not available; Rhodamine dyes are known for high molar extinction coefficients.~150,000 - 250,000~250,000~240,000
Quantum Yield (Φ) Data not available; Rhodamine dyes are known for high fluorescence quantum yields.~0.02-0.08 (highly solvent dependent)~0.28~0.08-0.12
Key Characteristics A laser dye with near-infrared fluorescence, also used for mitochondrial staining.FDA-approved for clinical use; rapid clearance.High quantum yield, but can have lower photostability compared to other dyes.High photostability and brightness, making it suitable for quantitative applications.

Performance Comparison and Applications

While direct head-to-head comparative studies of this compound against ICG, Cy7, and IRDye 800CW in a single application are limited in publicly available literature, a qualitative comparison can be drawn from their individual characteristics and performance in various experimental settings.

This compound , as a laser dye, is noted for its near-infrared fluorescence. Its utility in staining mitochondria suggests its potential in cell biology applications. The general class of rhodamine dyes is recognized for high photostability and quantum yields, which are desirable properties for fluorescence microscopy and other imaging techniques.

Indocyanine Green (ICG) is the only dye in this comparison approved by the FDA for clinical use, primarily in applications like angiography and assessing liver function. Its rapid clearance from the body is advantageous for clinical imaging but may be a limitation for long-term in vivo studies.

Cy7 is a widely used NIR dye, particularly in preclinical in vivo imaging. It boasts a high quantum yield, which translates to a bright fluorescent signal. However, it has been reported to have lower photostability compared to dyes like IRDye 800CW, which can be a drawback for experiments requiring long or repeated light exposure.

IRDye 800CW is a popular choice for a variety of research applications, including Western blotting and in vivo imaging. It is known for its exceptional photostability and brightness, which are critical for quantitative accuracy and detecting low-abundance targets.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for common applications of NIR dyes.

In Vivo Tumor Imaging

This protocol outlines a general workflow for imaging tumor-bearing mice using a NIR dye-conjugated targeting agent (e.g., an antibody).

Materials:

  • NIR dye conjugated to a tumor-targeting antibody

  • Tumor-bearing mouse model

  • In vivo imaging system equipped with appropriate excitation and emission filters

  • Anesthetic (e.g., isoflurane)

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Probe Administration: Inject the NIR dye-antibody conjugate intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.

  • Imaging: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), place the anesthetized mouse in the imaging system.

  • Image Acquisition: Acquire fluorescence images using the appropriate excitation and emission filters for the specific NIR dye. A white light image should also be acquired for anatomical reference.

  • Data Analysis: Quantify the fluorescence signal intensity in the tumor region and compare it to background regions to determine the signal-to-background ratio.

Sentinel Lymph Node Mapping

This protocol describes a general procedure for sentinel lymph node (SLN) mapping using a NIR dye.

Materials:

  • NIR dye (e.g., ICG)

  • In vivo imaging system with real-time fluorescence imaging capabilities

  • Syringe with a fine-gauge needle

Procedure:

  • Dye Injection: Inject a small volume of the NIR dye intradermally or subcutaneously near the primary tumor site.

  • Lymphatic Drainage Visualization: Use the imaging system to visualize the lymphatic channels in real-time as the dye is taken up and transported.

  • SLN Identification: Identify the first lymph node(s) that accumulate the NIR dye. These are the sentinel lymph nodes.

  • Surgical Guidance: The real-time fluorescence signal can be used to guide the surgical excision of the identified SLNs.

Visualizing Workflows

Diagrams created using Graphviz (DOT language) illustrate the experimental workflows.

InVivoTumorImaging cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis AnimalPrep Anesthetize Mouse ProbeAdmin Inject NIR Dye-Ab Conjugate AnimalPrep->ProbeAdmin 1 ImageAcq Acquire Fluorescence & White Light Images ProbeAdmin->ImageAcq 2 (at time points) Quantify Quantify Tumor Signal ImageAcq->Quantify 3 CalcRatio Calculate Signal-to-Background Ratio Quantify->CalcRatio 4

Workflow for In Vivo Tumor Imaging.

SLNMapping cluster_procedure Procedure cluster_application Application DyeInject Inject NIR Dye near Tumor Visualize Visualize Lymphatic Drainage DyeInject->Visualize 1 Identify Identify Sentinel Lymph Node Visualize->Identify 2 SurgicalGuide Guide Surgical Excision Identify->SurgicalGuide 3

Workflow for Sentinel Lymph Node Mapping.

References

Cross-Validation of Rhodamine 700 Total Protein Stain with Western Blot for Accurate Protein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein analysis, accurate quantification is paramount for reliable and reproducible research. For decades, western blotting has been a cornerstone technique for the detection and semi-quantitative analysis of specific proteins. However, the accuracy of traditional western blotting relies heavily on the use of housekeeping proteins for normalization, a method that is increasingly being scrutinized for its potential inaccuracies. This guide provides a comprehensive comparison of Rhodamine 700 Total Protein Stain, a fluorescent stain used for total protein normalization, with traditional western blot analysis, offering researchers a detailed overview of a more accurate and reliable method for protein quantification.

Quantitative Data Comparison

Total protein staining with fluorescent dyes like this compound offers significant advantages in terms of linear range and consistency compared to the use of housekeeping proteins for western blot normalization. Below is a summary of the comparative performance.

FeatureThis compound Total Protein StainTraditional Western Blot (Housekeeping Protein Normalization)
Linear Dynamic Range Wide (e.g., 1-60 µg of cell lysate)[1][2]Narrow and often saturates at lower protein loads (e.g., above 20 µg for some housekeeping proteins)[1][3]
Signal Proportionality Signal is directly proportional to the total amount of protein in each lane.[4]Signal can be variable and is dependent on the expression level of a single protein, which may not be stable across all experimental conditions.
Correction for Variation Corrects for variability in both sample loading and protein transfer across the entire molecular weight range.Only accounts for the loading of a single protein, which may not accurately reflect the loading of the target protein, especially if they are at different molecular weights.
Experimental Consistency High reproducibility due to staining all proteins, minimizing the effects of biological variability in the expression of a single housekeeping protein.Can be inconsistent across different tissues and experimental conditions where housekeeping protein expression may vary.
Workflow Integration Simple and rapid staining process (less than 15 minutes) that is compatible with downstream immunodetection.Requires validation of housekeeping protein stability for each experimental context and adds extra steps for antibody incubation and detection of the normalization control.

Experimental Protocols

Here are the detailed methodologies for performing total protein staining with this compound and a standard western blot for comparison.

This compound Total Protein Staining Protocol (using a commercial kit like Revert™ 700)
  • SDS-PAGE and Transfer:

    • Separate protein samples by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Staining:

    • After transfer, incubate the membrane in the this compound staining solution for 5 minutes at room temperature with gentle shaking.

  • Washing:

    • Decant the staining solution.

    • Rinse the membrane twice with a wash solution for 30 seconds each time with gentle shaking.

    • Briefly rinse the membrane with ultrapure water.

  • Imaging:

    • Image the membrane in the 700 nm channel using a compatible fluorescence imaging system. The fluorescent signal is proportional to the total protein amount in each lane.

  • Immunodetection (Optional but typical):

    • After imaging for total protein, the membrane can be destained (if required by the specific protocol) and then proceed to the standard western blot blocking and antibody incubation steps for detection of the specific protein of interest.

Traditional Western Blot Protocol
  • Sample Preparation:

    • Prepare cell or tissue lysates and determine the protein concentration.

    • Denature the protein samples by boiling in Laemmli buffer.

  • SDS-PAGE:

    • Load equal amounts of protein for each sample into the wells of a polyacrylamide gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for 1 hour at room temperature.

  • Detection:

    • If using an HRP-conjugated secondary antibody, add a chemiluminescent substrate and capture the signal using X-ray film or a digital imager.

    • If using a fluorescent secondary antibody, image the membrane using a fluorescence imaging system at the appropriate wavelength.

  • Normalization:

    • Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin).

    • Alternatively, cut the membrane to probe for the housekeeping protein simultaneously if it is at a different molecular weight.

    • Quantify the band intensities for both the target protein and the housekeeping protein. The target protein signal is then normalized to the housekeeping protein signal.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for cross-validation and a representative signaling pathway that can be analyzed using these techniques.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Electrophoresis Electrophoresis & Transfer cluster_Rhodamine This compound Staining cluster_Western Western Blotting cluster_Analysis Data Analysis Lysate Cell/Tissue Lysate Quant Protein Quantification Lysate->Quant Denature Sample Denaturation Quant->Denature SDSPAGE SDS-PAGE Denature->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Stain Stain with this compound Transfer->Stain Image700 Image at 700nm (Total Protein) Stain->Image700 Block Blocking Image700->Block QuantifyTotal Quantify Total Protein Signal Image700->QuantifyTotal PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb DetectTarget Detect Target Protein SecondaryAb->DetectTarget QuantifyTarget Quantify Target Protein Signal DetectTarget->QuantifyTarget Normalize Normalize Target to Total Protein QuantifyTotal->Normalize QuantifyTarget->Normalize

Caption: Experimental workflow for protein quantification using this compound total protein stain for normalization in a western blot experiment.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates & Activates Gene Gene Expression TF->Gene Regulates GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The MAPK/ERK signaling pathway, a common subject of investigation using quantitative western blotting.

References

A Comparative Analysis of Photostability: Rhodamine 700 vs. IRDye 700DX

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes with high photostability is critical for the success of imaging experiments and the reliability of quantitative data. This guide provides a detailed comparison of the photostability of two near-infrared (NIR) dyes, Rhodamine 700 and IRDye 700DX, supported by available experimental data and detailed methodologies.

In the realm of fluorescence imaging, particularly in applications requiring prolonged or repeated light exposure, the photostability of a fluorophore is a paramount consideration. Photobleaching, the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, can significantly limit the duration of experiments and compromise the accuracy of quantitative measurements. This guide focuses on a comparative overview of two commercially available NIR dyes: this compound, a member of the well-established rhodamine family, and IRDye 700DX, a silicon-phthalocyanine dye known for its exceptional resistance to photobleaching.

Quantitative Photostability Comparison

Direct head-to-head comparative studies providing quantitative photostability data for this compound and IRDye 700DX under identical experimental conditions are limited in the published literature. However, by compiling available data, a clear trend in their relative photostability emerges. IRDye 700DX is consistently reported to be exceptionally photostable.[1][2]

ParameterIRDye 700DXThis compound
Photobleaching 10.2% ± 1.5% intensity loss after 60 min (690 nm, 50 mW/cm²)Data not available
Qualitative Stability Extremely high photostability reportedGenerally considered to have good photostability, but less stable than specialized dyes like IRDye 700DX

Caption: Summary of available quantitative photostability data for IRDye 700DX and a qualitative assessment for this compound.

Experimental Protocol for Photostability Measurement

To enable researchers to perform their own comparative analysis, the following is a generalized protocol for measuring the photostability of fluorophores in solution. This protocol is based on established methods for quantifying photobleaching.

Objective: To determine and compare the rate of photobleaching of this compound and IRDye 700DX under controlled illumination.

Materials:

  • This compound and IRDye 700DX solutions of known concentration in a suitable solvent (e.g., phosphate-buffered saline, ethanol).

  • Spectrofluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera).

  • Continuous wave (CW) laser source with a wavelength appropriate for exciting the dyes (e.g., ~650 nm for this compound and ~690 nm for IRDye 700DX).

  • Power meter to measure the laser power at the sample.

  • Quartz cuvettes (for spectrofluorometer measurements) or microscope slides and coverslips (for microscopy).

  • Neutral density filters to adjust laser power.

Procedure:

  • Sample Preparation: Prepare solutions of this compound and IRDye 700DX at the same optical density at their respective excitation maxima in the chosen solvent.

  • Instrumentation Setup:

    • Align the laser beam to illuminate the sample in the spectrofluorometer or on the microscope stage.

    • Measure the laser power at the sample position using a power meter and calculate the power density (in W/cm²). Use neutral density filters to set the desired power density.

    • Set the detector to continuously record the fluorescence emission over time.

  • Data Acquisition:

    • Place the sample in the instrument.

    • Start the continuous laser illumination and simultaneously begin recording the fluorescence intensity as a function of time.

    • Continue recording until the fluorescence intensity has significantly decreased or for a predetermined duration (e.g., 60 minutes).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of illumination time.

    • Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching rate constant(s) or the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

G Experimental Workflow for Photostability Measurement cluster_prep Sample Preparation cluster_setup Instrumentation Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dye1 Prepare this compound Solution prep_conc Ensure Equal Optical Density prep_dye1->prep_conc prep_dye2 Prepare IRDye 700DX Solution prep_dye2->prep_conc setup_laser Align Laser Source prep_conc->setup_laser Place Sample setup_power Measure & Adjust Power Density setup_laser->setup_power setup_detector Configure Detector for Time-lapse setup_power->setup_detector acq_illuminate Start Continuous Illumination setup_detector->acq_illuminate acq_record Record Fluorescence vs. Time acq_illuminate->acq_record analysis_plot Plot Normalized Intensity vs. Time acq_record->analysis_plot analysis_fit Fit Decay Curve analysis_plot->analysis_fit analysis_compare Compare Photobleaching Rates / Half-lives analysis_fit->analysis_compare

Caption: Workflow for a typical photostability experiment.

Discussion and Conclusion

The available evidence strongly indicates that IRDye 700DX possesses significantly higher photostability compared to traditional rhodamine dyes, including those emitting in the near-infrared spectrum. The silicon-phthalocyanine core of IRDye 700DX contributes to its remarkable resistance to photobleaching, making it an excellent choice for demanding imaging applications that require long-term or repeated measurements, such as single-molecule tracking, quantitative in vivo imaging, and longitudinal studies.

While this compound is a useful NIR dye, its photostability may be a limiting factor in experiments with high laser powers or long acquisition times. For researchers prioritizing signal stability and quantitative accuracy in such experiments, IRDye 700DX presents a superior alternative. When selecting a fluorophore, it is always recommended to perform a direct comparison under the specific experimental conditions that will be used in the study to ensure the chosen dye meets the requirements of the application.

References

A Comparative Guide to Near-Infrared Fluorescent Dyes: Rhodamine 700 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for the success of fluorescence-based assays and imaging. In the near-infrared (NIR) window, Rhodamine 700 has emerged as a valuable tool. This guide provides a quantitative comparison of this compound with other popular NIR dyes—Alexa Fluor 700, Cy5.5, and SiR700—supported by experimental data and detailed protocols to aid in your selection process.

Quantitative Performance Comparison

The fluorescence intensity of a dye is a critical parameter determined by its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its quantum yield (the efficiency of converting absorbed light into emitted light). The brightness of a fluorophore is proportional to the product of these two values. The following table summarizes the key spectral and photophysical properties of this compound and its common alternatives.

FeatureThis compoundAlexa Fluor 700[1]Cy5.5[2]SiR700
Excitation Max (nm) ~650[3]702[1]675-683[4]~670
Emission Max (nm) ~675-700723694-710~690
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not explicitly found205,000250,000Not explicitly found
Quantum Yield (Φ) Not explicitly found0.250.27Not explicitly found
Brightness (ε x Φ) -51,25067,500-

Note: Specific quantitative data for the molar extinction coefficient and quantum yield of this compound and SiR700 were not consistently available across the surveyed literature. The brightness values are calculated from the provided molar extinction coefficient and quantum yield.

Experimental Comparison of SiR700 with Cyanine Dyes

A study comparing an avidin-conjugated version of SiR700 (Av-SiR700) with avidin-conjugated cyanine dyes, Av-Cy5.5 and Av-Alexa Fluor 680 (spectrally similar to Alexa Fluor 700), in a mouse tumor model provided valuable insights into their relative performance. The study highlighted that Av-SiR700 exhibited a superior tumor-to-background ratio compared to Av-Cy5.5 and better biostability than Av-Alexa Fluor 680. This suggests that while cyanine-based dyes like Cy5.5 may exhibit high brightness, rhodamine-based NIR dyes like SiR700 can offer advantages in terms of signal-to-noise and stability in biological imaging applications.

Experimental Protocols

Determining Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest (sample)

  • Fluorescent standard with a known quantum yield in the same spectral region

  • Solvent (ensure both sample and standard are soluble and the solvent is non-fluorescent)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard dye in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the relative quantum yield (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Diagrams

experimental_workflow cluster_analysis Data Analysis prep_sample Prepare Sample Dilutions abs_measurement Measure Absorbance (UV-Vis) prep_sample->abs_measurement fluo_measurement Measure Fluorescence Emission prep_sample->fluo_measurement prep_standard Prepare Standard Dilutions prep_standard->abs_measurement prep_standard->fluo_measurement plot_data Plot Intensity vs. Absorbance abs_measurement->plot_data integrate_spectra Integrate Emission Spectra fluo_measurement->integrate_spectra integrate_spectra->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Experimental workflow for determining relative fluorescence quantum yield.

signaling_pathway Excitation Light Absorption S1 Excited Singlet State Excitation->S1 ε Fluorescence Fluorescence Emission S1->Fluorescence Φf NonRad Non-radiative Decay S1->NonRad k_nr S0 Ground State Fluorescence->S0 NonRad->S0

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

References

A Comparative Guide: Unveiling the Advantages of Rhodamine 700 Over Traditional Red Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. While traditional red fluorescent proteins (RFPs) have been instrumental in advancing our understanding of cellular processes, the emergence of synthetic dyes, such as Rhodamine 700, presents compelling advantages, particularly for demanding applications like in vivo imaging and quantitative studies. This guide provides an objective comparison of this compound and traditional RFPs, supported by photophysical data and detailed experimental protocols, to inform the selection of the optimal fluorescent tool for your research needs.

Quantitative Data Comparison: this compound vs. Traditional RFPs

The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes key quantitative data for this compound and several widely used traditional red fluorescent proteins. It is important to note that these values can be influenced by the local environment and experimental conditions.

PropertyThis compoundmCherrymRuby2mScarlet
Excitation Max (nm) ~643[1]~587~559~569
Emission Max (nm) ~664[1]~610~600~594
Molar Extinction Coefficient (cm⁻¹M⁻¹) High (typical for rhodamines)72,000113,000100,000
Quantum Yield (Φ) High (for NIR dyes)0.22 - 0.34[2]0.38[2]0.70 - 0.81[2]
Brightness Very HighModerateBrightVery Bright
Photostability HighModerateModerateHigh
Spectral Range Near-Infrared (NIR)RedRedRed
Cell Permeability Generally cell-permeantNot applicable (genetically encoded)Not applicable (genetically encoded)Not applicable (genetically encoded)
Toxicity Low at working concentrationsLow (genetically encoded)Low (genetically encoded)Low (genetically encoded)

Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Values for this compound are based on the general properties of high-performance rhodamine dyes in the near-infrared spectrum.

Key Advantages of this compound

Superior Performance in the Near-Infrared (NIR) Window

This compound operates in the near-infrared spectral range, a key advantage for in vivo imaging and deep-tissue applications. Biological tissues exhibit significantly lower autofluorescence and light scattering in the NIR window (700-900 nm). This leads to a higher signal-to-background ratio and enables deeper tissue penetration compared to traditional RFPs, which emit in the visible red spectrum.

Enhanced Photostability for Long-Term Imaging

A significant limitation of many fluorescent proteins is their susceptibility to photobleaching during prolonged imaging experiments. Rhodamine dyes, including this compound, are renowned for their robust photostability. This allows for longer time-lapse imaging and more accurate quantitative measurements, as the fluorescent signal remains more stable over time.

High Brightness and Quantum Yield

Rhodamine dyes are known for their high fluorescence quantum yields and large molar extinction coefficients, resulting in exceptional brightness. While newer RFPs like mScarlet have shown significant improvements in brightness, high-performance synthetic dyes like this compound often provide a superior photon output, which is crucial for detecting low-abundance targets.

Small Molecular Size and Cell Permeability

As a small-molecule dye, this compound can readily permeate cell membranes to stain intracellular structures, such as mitochondria. This is in contrast to RFPs, which require genetic encoding and expression within the cells of interest. The small size of this compound also minimizes the potential for steric hindrance or interference with the function of labeled biomolecules.

Considerations for Traditional Red Fluorescent Proteins

Despite the advantages of this compound, traditional RFPs offer the unique benefit of being genetically encodable. This allows for the precise targeting of the fluorescent label to specific proteins of interest through the creation of fusion proteins. This approach is invaluable for studying protein localization, dynamics, and interactions within living cells. The choice between a synthetic dye and a fluorescent protein will ultimately depend on the specific requirements of the experiment.

Experimental Protocols

To facilitate a comprehensive comparison and selection of fluorescent probes, the following are detailed methodologies for key experiments used to characterize their photophysical properties.

Determination of Relative Fluorescence Quantum Yield

The quantum yield of a fluorophore is a measure of its emission efficiency. A common method for its determination is the comparative method of Williams et al.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

  • Fluorophore of interest (e.g., this compound)

  • Standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

  • Solvent (e.g., ethanol or DMSO)

Procedure:

  • Prepare a series of five dilutions for both the test fluorophore and the standard fluorophore in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner-filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

  • Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions. The same excitation wavelength and instrument settings should be used for both the test and standard samples.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the test and standard fluorophores. The slopes of these plots will be proportional to the quantum yield.

  • The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X / n_ST)²

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

    • n_X and n_ST are the refractive indices of the solvents used for the test and standard samples (if different).

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photobleaching upon exposure to excitation light.

Materials:

  • Fluorescence microscope with a camera

  • Sample of interest (e.g., cells stained with this compound or expressing an RFP)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare the sample on a microscope slide.

  • Focus on a region of interest containing the fluorescent signal.

  • Acquire a time-lapse series of images under continuous illumination with the excitation light. Use consistent acquisition settings (exposure time, laser power, etc.) throughout the experiment.

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.

  • Plot the normalized fluorescence intensity as a function of time.

  • The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_rhodamine This compound Workflow cluster_rfp Traditional RFP Workflow R_Start Prepare this compound Stock Solution R_Incubate Incubate Cells with Dye R_Start->R_Incubate Cell Permeable R_Wash Wash to Remove Unbound Dye R_Incubate->R_Wash R_Image Image in NIR Channel R_Wash->R_Image RFP_Start Transfect/Transduce Cells with RFP Plasmid/Virus RFP_Express Allow for Protein Expression RFP_Start->RFP_Express Genetically Encoded RFP_Image Image in Red Channel RFP_Express->RFP_Image

Caption: A comparison of the experimental workflows for labeling cells with this compound versus a traditional RFP.

cluster_advantages R700 This compound + High Photostability + High Brightness + NIR Emission LongTerm Long-Term Live-Cell Imaging R700->LongTerm DeepTissue Deep-Tissue/In Vivo Imaging R700->DeepTissue RFP Traditional RFPs - Moderate Photostability - Moderate Brightness - Visible Red Emission RFP->LongTerm Limited by photobleaching

Caption: Logical relationship showing the advantages of this compound for advanced imaging applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Rhodamine 700

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Rhodamine 700 must adhere to rigorous disposal protocols to ensure both laboratory safety and environmental protection. As a fluorescent dye with potential hazards, this compound is classified as a chemical that requires specialized disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, fostering a secure research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory when handling this chemical and its waste. Always wear chemical-resistant gloves, safety goggles, and a lab coat.

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent the product from entering drains, groundwater, or any water course[2].

Summary of Key Chemical Data

For quick reference, the following table summarizes essential information for this compound.

PropertyData
Chemical Name This compound
CAS Number 63561-42-2
Molecular Formula C₂₆H₂₆ClF₃N₂O₅[1][3][4]
Molecular Weight 538.95 g/mol
Appearance Blue solid
Solubility Soluble in DMSO, Low solubility in water
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects. May intensify fire; oxidizer. Causes skin and serious eye irritation.
Storage Freeze (<-15 °C), Minimize light exposure. Keep container tightly closed in a dry, cool and well-ventilated place.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation and collection of this compound waste.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks, and broken glassware).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Spill cleanup materials.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Collection and Containerization:

  • Solid Waste: Collect dry waste, such as contaminated gloves and wipes, in a designated, leak-proof plastic bag or container. For the powder form of this compound, avoid creating dust. If sweeping is necessary, dampen the material slightly with water beforehand.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, chemically resistant, and sealable container.

  • Sharps Waste: Contaminated sharps, such as needles and broken glass, must be placed in a designated sharps container.

3. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department, such as the concentration and date of accumulation.

4. Storage of Waste:

  • Store sealed waste containers in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and segregated from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste collection and disposal documentation. Never dispose of this compound waste down the drain or in regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow Start Generation of This compound Waste Identify Identify Waste Type Start->Identify Solid Solid Waste (Gloves, Wipes, Powder) Identify->Solid Solid Liquid Liquid Waste (Solutions) Identify->Liquid Liquid Sharps Contaminated Sharps (Glassware, Needles) Identify->Sharps Sharps CollectSolid Collect in Labeled, Leak-Proof Container Solid->CollectSolid CollectLiquid Collect in Labeled, Sealable Container Liquid->CollectLiquid CollectSharps Place in Designated Sharps Container Sharps->CollectSharps Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store CollectSharps->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS

Caption: A flowchart outlining the proper segregation and disposal procedure for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine 700

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Rhodamine 700, a fluorescent dye. Adherence to these procedures will help ensure a safe laboratory environment and proper disposal of waste.

Immediate Safety and Handling Precautions

This compound, like many fluorescent dyes, requires careful handling to minimize exposure and prevent contamination. While the hazards of this specific material have not been thoroughly investigated, it is recommended to handle it with caution. It is potentially harmful and may cause irritation upon contact with skin or eyes[1].

Personal Protective Equipment (PPE): The consistent use of appropriate PPE is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from splashes and solid particulates.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated or for high airborne concentrations.Minimizes inhalation of dust or aerosols[2][3].

Operational Plan: Safe Handling and Preparation of this compound Solutions

Following a standard operating procedure for the handling and preparation of this compound solutions is critical to maintaining a safe laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Have an accessible safety shower and eye wash station[2].

  • Gather all necessary materials, including this compound solid, solvent, volumetric flasks, pipettes, and waste containers.

Step 2: Weighing the Compound

  • When handling the solid powder, take care to avoid creating dust[1].

  • Weigh the desired amount of this compound in a tared, contained vessel (e.g., a weigh boat or directly in the receiving flask) within a fume hood or on a balance with a draft shield.

Step 3: Dissolving the Compound

  • Add the solvent to the vessel containing the weighed this compound.

  • Gently swirl or sonicate the mixture to ensure the dye is fully dissolved.

Step 4: Storage of Solutions

  • Store this compound solutions in tightly sealed, clearly labeled containers.

  • Protect from light and store in a cool, dry, and well-ventilated place. Recommended storage for the powder is at -20°C.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Rhodamines are known to be toxic to aquatic life.

Waste Segregation and Collection:

  • All materials that come into contact with this compound should be treated as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Stock and diluted solutions of this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Collect all this compound waste in a designated, leak-proof, and chemically resistant container.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

Disposal Procedure:

  • Do not dispose of this compound waste down the drain or in regular trash.

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal according to local, state, and national regulations.

Experimental Workflow for Safe Handling and Disposal

start Start prep Preparation: - Don PPE - Work in Fume Hood start->prep weigh Weigh this compound (Avoid Dust) prep->weigh dissolve Dissolve in Solvent weigh->dissolve use Experimental Use dissolve->use waste_collection Collect All Waste (Solid & Liquid) use->waste_collection label_waste Label Waste Container 'Hazardous Waste' waste_collection->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_disposal Arrange EHS Pickup store_waste->ehs_disposal decontaminate Decontaminate Work Area ehs_disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can effectively manage the risks associated with this compound, ensuring personal safety and environmental responsibility. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.